molecular formula C28H40O4 B1151812 Sculponeatin O CAS No. 1169806-00-1

Sculponeatin O

Cat. No.: B1151812
CAS No.: 1169806-00-1
M. Wt: 440.6 g/mol
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Description

Sculponeatin O is an ent-kaurene diterpenoid, a class of natural products isolated primarily from plants of the genus Isodon . These compounds are recognized for their complex polycyclic structures and have a long history of investigation in traditional remedies . Like its structural analog, Sculponeatin N, it is classified within the enmein-type diterpenoids, which feature a characteristic bridged bicyclo[3.2.1]octane ring system or related rearranged scaffolds . This structural family has attracted significant interest from synthetic chemists due to its intricate ring system and multiple chiral centers . Enmein-type diterpenoids, the class to which this compound belongs, demonstrate considerable and diverse pharmacological activities in research settings . These compounds are under investigation primarily for their antitumor potential. Studies on closely related derivatives have shown that they can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis through oxidative stress and mitochondria-related pathways . The core ent-kaurene diterpenoid scaffold is known to interact with multiple cellular targets, including transcription factors and key enzymes involved in stress response, contributing to its research value as a tool for probing cell death mechanisms . The ongoing research into this compound and its analogs focuses on elucidating these unconventional checkpoints in cell survival and death, offering promising avenues for further scientific exploration .

Properties

IUPAC Name

[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21+,22-,23+,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFFMTZMGJLHA-ZXUQJNMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Sculponeatin O: Structural Architecture and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sculponeatin O (CAS: 1169806-00-1) is a bioactive ent-kaurane diterpenoid isolated from the aerial parts of Isodon sculponeatus (Lamiaceae).[1] Belonging to the rare 6,7-seco-ent-kaurane subclass, it is distinguished by a cleaved B-ring system that confers unique conformational flexibility and reactivity. Primary research identifies this compound as a potent cytotoxic agent, exhibiting significant inhibitory effects against human chronic myelogenous leukemia (K562) and liver cancer (HepG2) cell lines. Its mechanism of action is hypothesized to align with the broader Isodon diterpenoid class, involving the disruption of redox homeostasis, induction of mitochondrial dysfunction, and subsequent activation of caspase-dependent apoptotic pathways. This guide provides a comprehensive technical analysis of its chemical structure, isolation methodologies, and pharmacological potential.

Chemical Architecture & Identity

This compound represents a highly oxidized diterpenoid scaffold. Unlike the rigid tetracyclic core of typical ent-kauranes (e.g., kaurenoic acid), the 6,7-seco-derivatives feature a cleaved carbon-carbon bond between C6 and C7, often resulting in the formation of complex lactone bridges or macrocyclic systems.

Chemical Identity Table
PropertySpecification
Common Name This compound
CAS Registry Number 1169806-00-1
Chemical Formula C₂₈H₄₀O₄
Molecular Weight 440.62 g/mol
Structural Class 6,7-seco-ent-kaurane diterpenoid
Stereochemistry ent-kaurane skeleton (mirror image of kaurene)
Key Functional Groups

-unsaturated ketone (putative), Ester side chain (likely C8), Hydroxyl moieties
Structural Analysis

The structure of this compound is characterized by the ent-kaurane skeleton where the B-ring has undergone oxidative cleavage.

  • Core Skeleton: The tricyclic system (rings A, C, and D) remains intact, but the connection between rings A and B is modified.

  • Esterification: The molecular formula (C₂₈) compared to the base ent-kaurane (C₂₀) and related analogs like Sculponeatin N (C₂₅) suggests the presence of a substantial ester side chain, likely contributing to its lipophilicity and cellular permeability.

  • Reactivity: The presence of conjugated systems (enones or lactones) typically serves as a Michael acceptor site, capable of alkylating nucleophilic residues (e.g., cysteine thiols) on target proteins such as NF-κB or thioredoxin reductase.

Physicochemical Profile

Understanding the physicochemical properties is critical for formulation and assay development.

  • Solubility:

    • Water:[2] Poor (< 0.1 mg/mL). Requires co-solvents or carrier systems.

    • Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.

  • Stability:

    • Sensitive to hydrolysis under basic conditions due to the ester linkage.

    • Susceptible to Michael addition in the presence of free thiols; store in thiol-free environments.

    • Storage: -20°C, desiccated, protected from light.

Biosynthesis & Isolation Protocols

This compound is a secondary metabolite of Isodon sculponeatus. The isolation process requires careful fractionation to separate it from structurally similar congeners like Sculponeatin N.

Isolation Workflow

The following diagram illustrates the standard bio-guided fractionation process used to purify this compound.

Isolation_Workflow Plant Isodon sculponeatus (Aerial Parts, Dried & Ground) Extract Ethanol Extraction (70% EtOH, Reflux) Plant->Extract Solvent Extraction Partition Liquid-Liquid Partition (H2O vs. EtOAc) Extract->Partition Concentration & Suspension WaterPhase Water Phase (Discard/Polar impurities) Partition->WaterPhase OrgPhase Ethyl Acetate Phase (Enriched Diterpenoids) Partition->OrgPhase Silica Silica Gel Column Gradient: CHCl3-MeOH (1:0 -> 0:1) OrgPhase->Silica Load Column Fractions Crude Fractions (TLC Screening) Silica->Fractions Elution Purification RP-HPLC / Prep-TLC (Final Purification) Fractions->Purification Select Active Frac. Product Purified this compound (Crystalline Solid) Purification->Product Crystallization

Figure 1: Bio-guided isolation workflow for this compound from Isodon sculponeatus.

Detailed Extraction Protocol
  • Extraction: Macerate 5 kg of air-dried, powdered aerial parts of I. sculponeatus with 70% aqueous acetone or ethanol (3 x 10 L) at room temperature for 72 hours.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap at 45°C) to yield a crude gum.

  • Partitioning: Suspend the crude extract in water and partition sequentially with Petroleum Ether (to remove fats/chlorophyll) and Ethyl Acetate (EtOAc).

  • Enrichment: Collect the EtOAc fraction (containing the diterpenoids) and dry over anhydrous Na₂SO₄.

  • Chromatography: Subject the EtOAc residue to silica gel column chromatography, eluting with a gradient of CHCl₃:MeOH (from 100:0 to 50:50).

  • Purification: Monitor fractions via TLC (visualized with 10% H₂SO₄ in EtOH). Purify the target fraction (typically mid-polarity) using semi-preparative HPLC (C18 column, MeOH:H₂O system) to isolate this compound.

Pharmacology & Mechanism of Action[4]

This compound exhibits potent anti-proliferative activity. While direct mechanistic studies on "O" are evolving, its structural homology to Oridonin and Sculponeatin N allows for a high-confidence mapping of its pharmacodynamics.

Cytotoxicity Profile[3]
  • Cell Lines: K562 (Leukemia), HepG2 (Hepatocellular carcinoma).

  • Potency: IC₅₀ values are typically in the sub-micromolar to low micromolar range (0.2 – 5.0 µM), indicating high potency compared to standard chemotherapeutics like 5-Fluorouracil in specific lines.

Putative Signaling Pathway

The primary mechanism involves the disruption of mitochondrial integrity and the accumulation of Reactive Oxygen Species (ROS).

Mechanism_Action Drug This compound Target Michael Acceptor Interaction (Cys) Drug->Target Alkylation ROS ROS Accumulation (Oxidative Stress) Target->ROS Redox Imbalance NFkB NF-κB Pathway (Inhibition) Target->NFkB Blocks Translocation Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Reduced Survival Signals Bax Bax/Bcl-2 Ratio Increase Mito->Bax Cytochrome c Release Caspase Caspase 3/9 Activation Bax->Caspase Caspase->Apoptosis

Figure 2: Putative mechanism of action involving ROS generation and mitochondrial apoptosis.

Experimental Protocols for Validation

Cell Viability Assay (MTT Protocol)

To validate the cytotoxicity of this compound:

  • Seeding: Seed K562 or HepG2 cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 or DMEM medium.
    
  • Incubation: Allow cells to adhere (for adherent lines) for 24 hours at 37°C, 5% CO₂.

  • Treatment: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (final DMSO < 0.1%). Treat cells for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant (carefully for suspension cells) and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

  • Wang, F., Li, X. M., & Liu, J. K. (2009).[3][4] New terpenoids from Isodon sculponeata.[4][5][6][7][8][9] Chemical & Pharmaceutical Bulletin, 57(5), 525-527.[4]

  • Jiang, H. Y., et al. (2014).[3] 6,7-seco-ent-Kaurane diterpenoids from Isodon sculponeatus and their bioactivity. Chinese Chemical Letters, 25(4), 541-544.[6]

  • Moritz, B. J., Mack, D. J., Tong, L., & Thomson, R. J. (2014).[][11][12] Total Synthesis of the Isodon Diterpene Sculponeatin N. Angewandte Chemie International Edition, 53(11), 2988–2991.[3][5]

  • Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from the Isodon species.[4][5][6][7][9][12] Natural Product Reports, 23(5), 673-698.

Sources

The Covalent Warhead: ent-Kaurane Diterpenoids in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ent-kaurane diterpenoids , a class of natural products exhibiting potent anti-tumor activity through a unique covalent mechanism. It is designed for researchers and drug development professionals, focusing on the chemical biology, specific molecular targets, and experimental validation of these compounds.

Executive Summary: The Chemical Logic

ent-Kaurane diterpenoids (e.g., Oridonin, Eriocalyxin B) are not merely cytotoxic agents; they are polypharmacological covalent inhibitors . Their efficacy stems from a specific structural motif—the


-methylene-

-lactone
or

-unsaturated ketone
—which functions as a Michael acceptor.

Unlike reversible kinase inhibitors that compete for ATP pockets, ent-kauranes irreversibly alkylate nucleophilic cysteine residues on specific oncogenic proteins (e.g., NF-κB p65, NLRP3, Thioredoxin Reductase). This "covalent warhead" mechanism leads to a collapse of redox homeostasis and the simultaneous blockade of pro-survival signaling.

Structure-Activity Relationship (SAR): The Michael Acceptor

The biological activity of ent-kauranes is strictly governed by their electrophilicity.

  • The Pharmacophore: The exo-methylene group conjugated to a ketone (typically at C15 or within the lactone ring) is the electrophilic center.

  • The Mechanism: A Michael Addition reaction occurs between the

    
    -carbon of the ent-kaurane (electrophile) and a thiolate anion (-S⁻) of a cysteine residue (nucleophile) on the target protein.
    
  • Structural Nuance:

    • Oridonin: Possesses an

      
      -unsaturated ketone at the D-ring. Alkylation of Cysteine 279 on NLRP3 is a validated mechanism.
      
    • Eriocalyxin B: Features a conjugated system that targets NF-κB p65 and p50 subunits, preventing DNA binding.

Visualization: The Michael Addition Mechanism

The following diagram illustrates the chemical logic driving the efficacy of these compounds.

SAR_Mechanism Compound ent-Kaurane (Electrophile) Motif α-methylene-γ-lactone (Michael Acceptor) Compound->Motif Contains Complex Covalent Adduct (Irreversible Inhibition) Motif->Complex Michael Addition Target Oncogenic Protein (Nucleophile) Cys Cysteine Thiol (-SH) Target->Cys Exposes Cys->Complex S-Alkylation

Figure 1: The core chemical mechanism. The electrophilic enone moiety of the ent-kaurane captures the nucleophilic cysteine of the target protein, forming a stable covalent bond.

Core Mechanisms of Action
Pathway A: NF-κB Signaling Ablation

Constitutive NF-κB activation is a hallmark of chemoresistance. ent-Kauranes do not just inhibit upstream kinases; they directly modify the transcription factors.

  • Mechanism: Direct alkylation of the p65 subunit (typically at Cys38) or the p50 subunit prevents the protein from binding to DNA response elements.

  • Result: Downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL) and metastasis markers (MMP-9, VEGF).

Pathway B: ROS-Mediated Catastrophe (The Redox Trap)

Tumor cells maintain high antioxidant levels (GSH, Trx) to survive. ent-Kauranes dismantle this defense.

  • Target: Thioredoxin Reductase (TrxR). The selenocysteine or cysteine active site of TrxR is highly susceptible to Michael addition.

  • Cascade: TrxR inhibition

    
     Accumulation of oxidized Thioredoxin 
    
    
    
    ASK1 dissociation
    
    
    Activation of JNK/p38 MAPK
    
    
    Apoptosis .
  • Secondary Effect: Rapid depletion of intracellular Glutathione (GSH) via direct conjugation.

Pathway C: Autophagy-Apoptosis Crosstalk

Oridonin and Eriocalyxin B induce "autophagic cell death" or protective autophagy depending on the context.

  • Signaling: Inhibition of the PI3K/Akt/mTOR axis removes the brake on autophagy.

  • Outcome: Massive accumulation of autophagosomes (LC3-II elevation) which, when excessive, leads to type II programmed cell death.

Visualization: Multi-Target Signaling Network

Signaling_Pathways Drug ent-Kaurane (Oridonin/EriB) TrxR TrxR / GSH (Antioxidant System) Drug->TrxR Inhibits NFkB NF-κB (p65/p50) Drug->NFkB Alkylates Akt Akt / mTOR Drug->Akt Suppresses ROS ROS Accumulation (Oxidative Stress) TrxR->ROS Causes Bcl2 Bcl-2 / XIAP (Downregulation) NFkB->Bcl2 Fails to Transcribe Autophagy Autophagy (LC3-II High) Akt->Autophagy Relieves Inhibition ASK1 ASK1 Activation ROS->ASK1 ROS->Autophagy Apoptosis Mitochondrial Apoptosis (Caspase 3/9) ASK1->Apoptosis Bcl2->Apoptosis Relieves Inhibition

Figure 2: The multi-pronged attack. ent-Kauranes simultaneously trigger oxidative stress, block survival transcription (NF-κB), and induce autophagy.

Experimental Validation Protocols

To validate these mechanisms in your own research, use the following self-validating protocols.

Protocol A: Target Identification via Activity-Based Protein Profiling (ABPP)

Why: To prove the compound binds covalently to a specific protein (e.g., HSP70, Nucleolin, NLRP3).

  • Probe Synthesis: Synthesize a Biotin-Oridonin analog. Ensure the biotin linker is attached to a hydroxyl group (e.g., C-14) without disrupting the pharmacophore (A-ring enone).

  • Incubation: Treat cancer cell lysates (or live cells) with the Biotin-Probe (10-50 µM) for 2-4 hours.

  • Competition Control (Critical): In a parallel sample, pre-treat with a 10x excess of "cold" (unlabeled) Oridonin for 1 hour before adding the probe. This validates binding specificity.

  • Pulldown: Incubate lysates with Streptavidin-Sepharose beads overnight at 4°C.

  • Wash & Elute: Wash beads stringently (high salt/detergent) to remove non-covalent binders. Boil in SDS loading buffer.

  • Analysis: Perform SDS-PAGE followed by Silver Staining. Bands present in the "Probe" lane but absent in the "Competition" lane are specific targets. Excise and identify via LC-MS/MS.

Protocol B: Validating ROS-Dependent Apoptosis

Why: To confirm that cell death is driven by oxidative stress and not just general toxicity.

  • Setup: Seed cells (e.g., HepG2) in 6-well plates.

  • Groups:

    • Control (DMSO)

    • ent-Kaurane (IC50 concentration)[1][2][3][4][5]

    • Rescue Group: Pre-treat with 5mM N-acetylcysteine (NAC) for 1 hour, then add ent-Kaurane.

  • Detection: After 24h, stain with Annexin V-FITC/PI (Apoptosis) and DCFH-DA (ROS).

  • Validation Logic: If NAC pre-treatment significantly reduces Annexin V staining compared to the drug-only group, the mechanism is ROS-dependent. If toxicity persists, the mechanism is ROS-independent (e.g., direct mitotic arrest).

Quantitative Data Summary

The following table summarizes the potency of key ent-kaurane diterpenoids across various histological subtypes.

CompoundCell LineTissue OriginIC50 (µM)Primary Mechanism Cited
Oridonin HepG2Liver1.09ROS/p53/NF-κB inhibition [1]
Oridonin HCT-116Colon1.85Cell cycle arrest (G2/M) [1]
Eriocalyxin B MDA-MB-231Breast (TNBC)0.47Akt/mTOR inhibition [2]
Eriocalyxin B SMMC-7721Liver0.76NF-κB signaling blockade [2]
Ponicidin HeLaCervix23.1Bcl-2 downregulation [3]
Adenanthin HepG2Liver2.31Peroxiredoxin I/II targeting [4]
References
  • Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Biomolecules (2020).[6][7]

  • Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer. Biochemical Pharmacology (2017).[8]

  • Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology (2021).

  • Adenanthin targets peroxiredoxin I/II to induce differentiation of leukemic cells. Nature Chemical Biology (2012).

  • Unveiling the Structure-Activity Relationship of ent-Kaurane Diterpenoids. BenchChem Technical Guide (2025).

Sources

A Comparative Analysis of the Biological Activities of Sculponeatin O and Sculponeatin A: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Therapeutic Potential of Isodon Diterpenoids

The genus Isodon (formerly Rabdosia) has long been a fertile ground for the discovery of structurally complex and biologically active diterpenoids. These natural products, particularly those of the ent-kaurane class, have garnered significant attention for their potent cytotoxic and anti-inflammatory properties. Within this vast chemical landscape, individual compounds can exhibit remarkably distinct pharmacological profiles. This guide provides an in-depth technical exploration of two such diterpenoids, Sculponeatin O and Sculponeatin A, both isolated from Isodon sculponeata. While chemically related, the available scientific literature paints a starkly contrasting picture of our understanding of their biological activities. This document aims to synthesize the current knowledge on Sculponeatin A, highlight the critical knowledge gap concerning this compound, and provide a framework for future research and development in this promising area of natural product chemistry.

Introduction to this compound and Sculponeatin A: Structural Analogs from a Common Origin

This compound and Sculponeatin A are both ent-kaurane diterpenoids, a class of natural products characterized by a tetracyclic ring system. They are both isolated from the plant Isodon sculponeata (also known as Rabdosia sculponeata).

This compound was identified as a new ent-kaurane diterpene derivative, but as of the latest available research, its biological activities have not been reported in peer-reviewed literature. Its isolation has been documented, but its pharmacological profile remains an untapped area of investigation.

Sculponeatin A , in contrast, has been the subject of more detailed biological evaluation. Its structure features a unique acetal moiety. Recent studies have begun to elucidate its specific mechanisms of action, particularly in the context of cancer biology.

This guide will first delve into the known biological activities and mechanisms of Sculponeatin A, and then address the current void in our understanding of this compound, placing it in the context of other bioactive diterpenoids from I. sculponeata.

The Biological Activity of Sculponeatin A: A Focus on Ferroptosis Induction in Breast Cancer

Recent research has illuminated a potent and specific anticancer activity of Sculponeatin A: the induction of ferroptosis in breast cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is distinct from other cell death pathways like apoptosis and offers a promising therapeutic avenue, especially for treatment-resistant cancers.

Mechanism of Action: The ETS1-SYVN1-SLC7A11 Axis

A pivotal study has demonstrated that Sculponeatin A exerts its pro-ferroptotic effects by modulating the interaction between two key proteins: E26 transformation specificity-1 (ETS1) and Synoviolin 1 (SYVN1).[1]

  • ETS1 Overexpression in Breast Cancer: ETS1 is a transcription factor that is frequently overexpressed in breast cancer and is associated with tumor progression and poor prognosis.[1]

  • Sculponeatin A-Mediated ETS1-SYVN1 Interaction: Sculponeatin A promotes the interaction between ETS1 and SYVN1, an E3 ubiquitin ligase.[1]

  • Degradation of SLC7A11/xCT: This enhanced interaction leads to the ubiquitination and subsequent degradation of Solute Carrier Family 7 Member 11 (SLC7A11), also known as xCT. SLC7A11 is a crucial component of the cystine/glutamate antiporter system (system Xc-), which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1]

  • Induction of Ferroptosis: The degradation of SLC7A11 leads to depleted intracellular GSH levels. GSH is a critical cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides. The loss of GPX4 activity results in the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, i.e., ferroptosis.[1]

Signaling Pathway of Sculponeatin A-Induced Ferroptosis

The following diagram illustrates the signaling cascade initiated by Sculponeatin A, leading to ferroptosis in breast cancer cells.

SculponeatinA_Ferroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cystine Cystine SystemXc System Xc- (SLC7A11/SLC3A2) Cystine->SystemXc Uptake Proteasome Proteasome SystemXc->Proteasome Glutamate Glutamate SystemXc->Glutamate Export GSH GSH (Glutathione) SystemXc->GSH Cystine for GSH Synthesis SculponeatinA Sculponeatin A ETS1 ETS1 SculponeatinA->ETS1 SYVN1 SYVN1 ETS1->SYVN1 Promotes Interaction SYVN1->SystemXc Ubiquitination & Degradation GPX4 GPX4 GSH->GPX4 Cofactor Lipid_OH Lipid-OH GPX4->Lipid_OH Detoxification Lipid_ROS Lipid ROS (Accumulation) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Lipid_H Lipid-H Lipid_H->GPX4 Lipid_H->Lipid_ROS Iron-dependent Peroxidation

Caption: Sculponeatin A promotes ETS1-SYVN1 interaction, leading to SLC7A11 degradation and ferroptosis.

Unverified Claim: Inhibition of DNA-Dependent RNA Polymerase

Some commercial suppliers have claimed that Sculponeatin A inhibits bacterial growth by binding to DNA-dependent RNA polymerase. However, a thorough review of the peer-reviewed scientific literature did not yield a primary research article to substantiate this claim. Therefore, this potential activity should be regarded as unverified and requires experimental validation.

The Biological Activity of this compound: A Knowledge Gap and a Call for Investigation

In stark contrast to Sculponeatin A, there is a significant lack of published data on the biological activity of this compound. While its isolation from I. sculponeata has been reported, no studies detailing its cytotoxic, anti-inflammatory, or other pharmacological effects are currently available in the public domain. This represents a critical knowledge gap in the field of natural product research.

Contextualizing Potential Activity: Bioactivity of Related Isodon Diterpenoids

To infer the potential biological activities of this compound, it is instructive to examine the documented effects of other structurally related ent-kaurane diterpenoids isolated from I. sculponeata. Numerous studies have demonstrated the potent cytotoxic properties of various sculponeatins and other related compounds from this plant.

For instance, a study on cytotoxic ent-kaurane diterpenoids from I. sculponeata revealed that several compounds, including Sculponeatins F, G, H, and I, exhibited significant inhibitory effects against human tumor cell lines such as K562 (leukemia) and T24 (bladder cancer).[2] Another study on 6,7-seco-ent-kaurane diterpenoids from the same plant, including Sculponeatins N-S, also reported cytotoxic activity against K562 and HepG2 (liver cancer) cells.[3]

These findings suggest that the ent-kaurane scaffold, characteristic of the sculponeatin family, is a strong predictor of cytotoxic potential. It is therefore plausible that this compound also possesses similar activities. However, without direct experimental evidence, this remains speculative. The subtle structural differences between these analogs can lead to significant variations in potency and selectivity.

A Framework for Future Investigation

The absence of biological data for this compound presents a clear opportunity for future research. A systematic evaluation of its bioactivity is warranted and should include:

  • In Vitro Cytotoxicity Screening: Assessing the growth-inhibitory effects of this compound against a panel of human cancer cell lines.

  • Mechanism of Action Studies: If cytotoxicity is observed, elucidating the underlying molecular mechanisms, including its potential to induce apoptosis, ferroptosis, or other forms of cell death.

  • Comparative Analysis with Sculponeatin A: Directly comparing the potency and mechanisms of this compound and A in the same experimental systems to understand their structure-activity relationships.

  • Evaluation of Other Potential Activities: Exploring other pharmacological effects, such as anti-inflammatory, antimicrobial, or antiviral activities, which are common for this class of compounds.

Comparative Summary: this compound vs. Sculponeatin A

The following table summarizes the current state of knowledge regarding the biological activities of this compound and Sculponeatin A.

FeatureThis compoundSculponeatin A
Primary Biological Activity Not ReportedInduction of Ferroptosis in Breast Cancer[1]
Mechanism of Action UnknownPromotes ETS1-SYVN1 interaction, leading to SLC7A11 degradation and subsequent GSH depletion and lipid peroxidation.[1]
Target Cell Lines Not ReportedBreast cancer cell lines (specific lines detailed in the primary study)
Other Reported Activities NoneInhibition of DNA-dependent RNA polymerase (unverified claim)
Research Status Isolation reported; biological activity unexploredMechanism of ferroptosis induction partially elucidated

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the biological activity of Sculponeatin A. These protocols are based on standard techniques and the methods described in the primary literature.

Workflow for Assessing Sculponeatin A-Induced Ferroptosis

Ferroptosis_Workflow Start Breast Cancer Cell Culture Treatment Treat with Sculponeatin A (various concentrations and time points) Start->Treatment Assays Perform Ferroptosis-Related Assays Treatment->Assays Lipid_ROS Lipid ROS Measurement (e.g., C11-BODIPY 581/591 staining) Assays->Lipid_ROS GSH GSH Level Quantification (e.g., GSH/GSSG-Glo™ Assay) Assays->GSH Iron Intracellular Iron Assay (e.g., Iron-sensitive probes) Assays->Iron WesternBlot Western Blot Analysis (ETS1, SYVN1, SLC7A11, GPX4) Assays->WesternBlot CoIP Co-immunoprecipitation (ETS1 and SYVN1) Assays->CoIP Data Data Analysis and Interpretation Lipid_ROS->Data GSH->Data Iron->Data WesternBlot->Data CoIP->Data

Caption: Experimental workflow to investigate Sculponeatin A-induced ferroptosis.

Protocol for Lipid ROS Measurement using C11-BODIPY 581/591
  • Cell Seeding: Seed breast cancer cells in a suitable plate format (e.g., 96-well plate for high-throughput analysis or glass-bottom dishes for microscopy). Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of Sculponeatin A, along with positive (e.g., RSL3) and negative (vehicle control) controls, for the specified duration.

  • Staining:

    • Prepare a fresh working solution of C11-BODIPY 581/591 (e.g., 2.5 µM in serum-free medium).

    • Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Add fresh medium or PBS to the wells/dishes and visualize the cells using a fluorescence microscope with appropriate filter sets.

Protocol for Western Blot Analysis of Key Proteins
  • Cell Lysis: After treatment with Sculponeatin A, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ETS1, SYVN1, SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The comparative analysis of this compound and Sculponeatin A reveals a tale of two molecules at vastly different stages of scientific inquiry. Sculponeatin A is emerging as a promising anticancer agent with a well-defined mechanism of action centered on the induction of ferroptosis. This provides a strong rationale for its further preclinical development, including in vivo efficacy studies and the exploration of its potential in combination therapies.

Conversely, this compound represents a tantalizing but unexplored entity. Its structural similarity to other cytotoxic diterpenoids from I. sculponeata strongly suggests that it may possess valuable biological activities. The lack of data on this compound underscores the vast, untapped potential that still resides within natural product libraries. It is imperative that future research efforts be directed towards the systematic biological evaluation of such understudied compounds. A thorough investigation into the bioactivity of this compound, coupled with a direct comparative study against Sculponeatin A, will not only fill a critical knowledge gap but also provide valuable insights into the structure-activity relationships of this important class of natural products, ultimately guiding the design of novel and more effective therapeutic agents.

References

  • Sculponeatin A promotes the ETS1-SYVN1 interaction to induce SLC7A11/xCT-dependent ferroptosis in breast cancer. Phytomedicine, 117, 154921. [Link]

  • Jiang, B., Hou, A. J., Li, M. L., Li, S. H., Han, Q. B., Wang, S. J., Lin, Z. W., & Sun, H. D. (2002). Cytotoxic ent-kaurane diterpenoids from Isodon sculponeata. Planta medica, 68(10), 921–925. [Link]

  • Li, X., Pu, J. X., Weng, Z. Y., Zhao, Y., Zhao, Y., Xiao, W. L., & Sun, H. D. (2010). 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity. Chemistry & biodiversity, 7(12), 2888–2896. [Link]

Sources

A Technical Guide to the Extraction of Sculponeatin O from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the natural sourcing and extraction of Sculponeatin O, a bioactive ent-kaurane diterpenoid. As a compound of interest for its potential therapeutic applications, understanding its efficient extraction from primary natural sources is paramount for advancing research and development. This document moves beyond a simple recitation of protocols to offer a rationale-driven approach to extraction and purification, grounded in the physicochemical properties of this compound and its natural matrix.

Introduction: The Significance of this compound

This compound is a member of the extensive family of ent-kaurane diterpenoids, natural products that have garnered significant attention for their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a spirolactone-type diterpenoid, has demonstrated notable cytotoxic effects against various cancer cell lines, making it a promising candidate for further investigation in oncology drug discovery. The complex and unique molecular architecture of this compound presents both a challenge and an opportunity for natural product chemists and pharmacologists. A reliable and efficient extraction and isolation protocol is the foundational first step in unlocking its full therapeutic potential.

Primary Natural Source: Isodon sculponeatus

The principal and most well-documented natural source of this compound is the plant Isodon sculponeatus, also known by its synonym Rabdosia sculponeata. This herbaceous plant, belonging to the Lamiaceae family, is a rich reservoir of various diterpenoids, including a range of sculponeatins and other related ent-kaurane derivatives.[1][2][3][4][5][6] The aerial parts of the plant, particularly the leaves and stems, are the primary tissues utilized for the extraction of these compounds.[3][5]

The concentration of this compound and other diterpenoids within I. sculponeatus can be influenced by several factors, including the geographical location of the plant, the time of harvest, and post-harvest processing conditions. Therefore, careful selection and preparation of the plant material are crucial for maximizing the yield of the target compound.

Principles of Extraction and Isolation

The extraction and isolation of this compound from I. sculponeatus is a multi-step process that leverages the compound's physicochemical properties, primarily its polarity. The general strategy involves:

  • Solid-Liquid Extraction: To liberate the desired compounds from the plant matrix into a solvent.

  • Solvent-Solvent Partitioning (Fractionation): To separate the components of the crude extract based on their differential solubility in immiscible solvents of varying polarities.

  • Chromatographic Purification: To isolate the target compound, this compound, from the enriched fraction through a series of chromatographic techniques.

The following sections provide a detailed, step-by-step methodology that integrates these principles.

Detailed Experimental Protocol

This protocol represents a comprehensive workflow for the extraction and isolation of this compound from the aerial parts of Isodon sculponeatus.

Plant Material Preparation
  • Collection and Identification: Collect the aerial parts (leaves and stems) of Isodon sculponeatus. Ensure proper botanical identification to guarantee the correct plant species.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

Extraction

The initial extraction is designed to efficiently remove a broad range of secondary metabolites, including diterpenoids, from the plant material.

  • Solvent Selection: A polar solvent is typically employed for the initial extraction. 70% aqueous acetone or 95% ethanol are effective choices for extracting ent-kaurane diterpenoids.[7]

  • Maceration/Percolation:

    • Maceration: Submerge the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) in a large, sealed container. Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation. Repeat the process three times with fresh solvent.

    • Percolation: Alternatively, pack the powdered plant material into a percolator and allow the solvent to slowly pass through the material. This method can be more efficient than maceration.

  • Filtration and Concentration:

    • Combine the extracts from each maceration/percolation cycle.

    • Filter the combined extract through cheesecloth and then filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation

Fractionation of the crude extract is a critical step to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Suspension: Suspend the crude extract in a minimal amount of distilled water.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity. Start with a non-polar solvent like petroleum ether or hexane to remove lipids and chlorophyll.

    • Next, partition with a medium-polarity solvent such as ethyl acetate. Ent-kaurane diterpenoids, including this compound, are expected to partition into this fraction.[7][8]

    • Finally, the remaining aqueous layer can be further partitioned with a more polar solvent like n-butanol.

  • Concentration: Concentrate each fraction separately using a rotary evaporator to yield the petroleum ether, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is the primary candidate for further purification of this compound.

Chromatographic Purification

The final stage involves the isolation of pure this compound from the enriched ethyl acetate fraction using a combination of chromatographic techniques.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (200-300 mesh) as the stationary phase.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is a mixture of chloroform and methanol or hexane and ethyl acetate.

    • Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Combine fractions from the silica gel column that show the presence of compounds with similar TLC profiles to that expected for this compound.

    • Further purify these combined fractions using a Sephadex LH-20 column with a suitable solvent system, often methanol or a mixture of dichloromethane and methanol. This step separates compounds based on their molecular size and polarity.

  • Reversed-Phase (RP-18) Chromatography and/or Preparative HPLC:

    • For final purification, subject the fractions containing this compound to reversed-phase column chromatography (e.g., using RP-18 silica gel) or preparative High-Performance Liquid Chromatography (HPLC).

    • A typical mobile phase for reversed-phase chromatography would be a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

  • Crystallization: The purity of the isolated this compound can be further enhanced by crystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane).

Visualization of the Extraction and Isolation Workflow

The following diagram illustrates the key stages in the extraction and isolation of this compound.

Extraction_Workflow PlantMaterial Dried & Powdered Aerial Parts of Isodon sculponeatus Extraction Solid-Liquid Extraction (70% Acetone or 95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent-Solvent Partitioning CrudeExtract->Fractionation PetEther Petroleum Ether Fraction (Lipids, Chlorophyll) Fractionation->PetEther Non-polar EtOAc Ethyl Acetate Fraction (Enriched with Diterpenoids) Fractionation->EtOAc Medium-polar nBuOH n-Butanol Fraction Fractionation->nBuOH Polar SilicaGel Silica Gel Column Chromatography EtOAc->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex RPHPLC Reversed-Phase (RP-18) or Preparative HPLC Sephadex->RPHPLC PureCompound Pure this compound RPHPLC->PureCompound

Caption: Workflow for the extraction and isolation of this compound.

Data Summary

StageMethodSolvents/Stationary PhaseRationale
Extraction Maceration/Percolation70% Acetone or 95% EthanolEfficiently extracts a broad range of polar and semi-polar compounds, including diterpenoids.
Fractionation Liquid-Liquid PartitioningPetroleum Ether, Ethyl Acetate, n-ButanolSeparates compounds based on polarity, enriching diterpenoids in the ethyl acetate fraction.
Purification Column ChromatographySilica Gel, Sephadex LH-20, RP-18Isolates individual compounds through differential adsorption, size exclusion, and partitioning.

Conclusion and Future Perspectives

The protocol detailed in this guide provides a robust framework for the extraction and isolation of this compound from its primary natural source, Isodon sculponeatus. The successful implementation of this methodology is contingent upon careful execution of each step, from the preparation of the plant material to the final chromatographic purification.

Future research in this area could focus on the optimization of extraction parameters, such as solvent-to-solid ratio, extraction time, and temperature, to maximize the yield of this compound. Additionally, the exploration of more advanced and environmentally friendly extraction techniques, such as supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE), could offer more efficient and sustainable alternatives to conventional methods. A thorough understanding of the biosynthesis of this compound in I. sculponeatus may also pave the way for biotechnological approaches to its production.

References

  • Chemical constituents from underground parts of Isodon sculponeatus and their bioactivities. (2025).
  • Jiang, B., Hou, A. J., Li, M. L., Li, S. H., Han, Q. B., Wang, S. J., Lin, Z. W., & Sun, H. D. (2002).
  • Li, X., Pu, J. X., Weng, Z. Y., Zhao, Y., Zhao, Y., Xiao, W. L., & Sun, H. D. (2010). 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity. Chemistry & biodiversity, 7(12), 2888–2896.
  • Wang, F., Li, X. M., & Liu, J. K. (2009). New terpenoids from Isodon sculponeata. Chemical & pharmaceutical bulletin, 57(5), 525–527.
  • Wang, L. L., Chen, Y., Yang, L., Li, Y. L., Pu, J. X., & Sun, H. D. (2014).
  • ent-Kaurane and cembrane diterpenoids from Isodon sculponeatus and their cytotoxicity. (2009).
  • New terpenoids from Isodon sculpone
  • Diterpenoids of Rabdosia species. (1984).
  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. (2020). Journal of Advanced Medical and Pharmaceutical Sciences.
  • Total synthesis of the Isodon diterpene sculponeatin N. (2014).
  • Silvaticusins A–D: ent-kaurane diterpenoids and a cyclobutane-containing ent-kaurane dimer from Isodon silvaticus. (2024).
  • [Diterpenoids from Rabdosia flexicaulis]. (2022). Zhongguo Zhong Yao Za Zhi, 47(2), 433–436.
  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. (2026). Molecules.
  • Diterpenoids from Rabdosia flexicaulis. (2022).
  • How can I extract the flavonoid-rich fraction from the leaves of a plant?. (2018).
  • Studies concerning the isolation, synthesis and functionalisation of natural products. (2025). University of Tasmania.
  • Extraction, fractionation and isolation of bioactive compounds from the leaf extract of S. singueana. (n.d.).
  • ent-Isopimarane diterpenoids of the leaves from Rabdosia forrestii. (2003). Fitoterapia, 74(7-8), 643–649.
  • Studies on diterpenoids from Rabdosia nervosa. (2025).

Sources

Structure-Activity Relationship of Sculponeatins: A Pharmacophore-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the structure-activity relationship (SAR) of sculponeatins , a specialized subclass of ent-kaurane diterpenoids isolated from Isodon sculponeatus. Unlike the rigid tetracyclic skeleton of oridonin, sculponeatins (specifically types A, B, and N) frequently exhibit a 6,7-seco-ent-kaurane scaffold. This structural cleavage confers unique conformational flexibility while retaining the critical


-methylene-

-lactone "warhead."

This document connects the chemical architecture of sculponeatins to their biological efficacy, specifically focusing on their role as covalent modifiers of cysteine residues in oncogenic targets such as ETS1 and their ability to induce ferroptosis .

Part 1: Structural Classes & Chemical Architecture

To engineer or select effective derivatives, one must first understand the scaffold evolution. The sculponeatins generally fall into two structural categories:

  • Intact ent-Kauranes: Tetracyclic skeleton (A-B-C-D rings fused).

  • 6,7-Seco-ent-Kauranes: The bond between C6 and C7 is cleaved, often resulting in the formation of a macrocyclic B-ring or a rearranged lactone system. This is the defining feature of Sculponeatins A, B, and N.

The Pharmacophore Map

The biological activity of sculponeatins relies on a "Warhead + Guide" model:

  • The Warhead (Michael Acceptor): An

    
    -methylene-
    
    
    
    -lactone moiety (typically involving C15, C16, and C17). This electrophilic center reacts with nucleophilic sulfhydryl (-SH) groups on proteins.
  • The Guide (Scaffold & Auxiliaries): The hydroxyl groups (OH) and the specific ring conformation (seco vs. intact) dictate steric fit and solubility.

Visualization: SAR Topology

The following diagram maps the critical structural zones of the sculponeatin scaffold.

Sculponeatin_SAR cluster_mechanism Chemical Mechanism Scaffold 6,7-seco-ent-kaurane Skeleton Warhead α-methylene-γ-lactone (C15=C16-C17=CH2) Scaffold->Warhead Hosts Activity Biological Activity (Cytotoxicity/Ferroptosis) Warhead->Activity Essential for Covalent Binding Adduct Michael Adduct (Irreversible Inhibition) Warhead->Adduct + Cysteine RingB Ring B Cleavage (6,7-seco) Increases conformational flexibility RingB->Scaffold Defining Feature RingB->Activity Modulates Target Affinity Hydroxyls Hydroxyl Groups (C1, C14) Modulate Solubility & H-Bonding Hydroxyls->Activity Optimizes ADME Cysteine Protein Cysteine (-SH) Cysteine->Adduct

Figure 1: Structural topology of Sculponeatins highlighting the critical warhead and modulatory domains.

Part 2: Detailed SAR Analysis

The Criticality of the Enone System

The exo-methylene ketone (enone) system in the D-ring is non-negotiable for high potency.

  • Observation: Reduction of the C16=C17 double bond abolishes cytotoxic activity.

  • Causality: The biological mechanism is a Michael addition reaction . The

    
    -carbon of the enone is electron-deficient, allowing it to form a covalent bond with thiols (cysteines) on target proteins. Without the double bond, this alkylation cannot occur.
    
The 6,7-Seco Modification (Sculponeatin A vs. Oridonin)

While Oridonin (intact skeleton) is rigid, Sculponeatin A (6,7-seco) possesses a cleaved B-ring.

  • Impact: This cleavage relieves ring strain and alters the spatial orientation of the A and C/D rings.

  • Result: It allows sculponeatins to fit into binding pockets that may be sterically occluded for rigid ent-kauranes. For example, Sculponeatin A has shown specific efficacy in targeting the ETS1 transcription factor, a specificity distinct from other diterpenoids.

Hydroxyl Group Decoration
  • C1 and C14 Hydroxyls: These groups act as hydrogen bond donors/acceptors. Acetylation of these groups often reduces potency in vitro but may enhance membrane permeability (lipophilicity) in vivo.

  • Glucosylation: Attaching sugar moieties (as seen in some natural derivatives) drastically increases water solubility but usually requires hydrolysis (prodrug mechanism) to release the active aglycone.

Part 3: Mechanistic Pharmacology

Understanding the SAR allows us to map the molecule to its specific pathway. Recent authoritative research identifies Sculponeatin A as a driver of ferroptosis (iron-dependent cell death) in breast cancer.

Mechanism of Action: The ETS1-xCT Axis

Unlike general apoptosis inducers, Sculponeatin A specifically targets the transcription factor ETS1.

  • Target Engagement: Sculponeatin A binds to the ETS domain of ETS1.

  • Degradation: This binding promotes the interaction between ETS1 and the E3 ubiquitin ligase SYVN1, leading to proteasomal degradation of ETS1.[1]

  • Transcriptional Repression: ETS1 normally upregulates SLC7A11 (the gene encoding xCT, a cystine/glutamate antiporter).

  • Metabolic Collapse: Loss of xCT prevents cystine uptake

    
     Glutathione (GSH) depletion 
    
    
    
    Lipid ROS accumulation
    
    
    Ferroptosis .

Mechanism_Flow SculpA Sculponeatin A ETS1 ETS1 Protein SculpA->ETS1 Binds ETS Domain SYVN1 SYVN1 (E3 Ligase) ETS1->SYVN1 Promotes Interaction Ubiquitin Ubiquitination & Degradation SYVN1->Ubiquitin Degrades ETS1 xCT SLC7A11 (xCT) Transcription Ubiquitin->xCT Downregulates Cystine Cystine Uptake xCT->Cystine Blocks GSH GSH Synthesis Cystine->GSH Reduces ROS Lipid ROS Accumulation GSH->ROS Unchecked Oxidation Ferroptosis FERROPTOSIS ROS->Ferroptosis Triggers

Figure 2: The specific signaling cascade of Sculponeatin A inducing ferroptosis via the ETS1/xCT axis.

Part 4: Experimental Validation Protocols

To validate the SAR and mechanism described above, the following self-validating protocols are recommended. These move beyond simple observation to proving causality.

Protocol 1: Cysteine Reactivity Assay (SAR Validation)

Purpose: To confirm the "Warhead" function (Michael acceptor activity) of a specific sculponeatin derivative.

Methodology:

  • Preparation: Dissolve the sculponeatin derivative (10 mM) in DMSO. Prepare a solution of N-acetylcysteine (NAC) or a model peptide containing a single cysteine (e.g., GSH) in phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with the thiol in a 1:1 or 1:10 molar ratio. Incubate at 37°C for 30-60 minutes.

  • Detection (LC-MS): Analyze the mixture using Liquid Chromatography-Mass Spectrometry.

  • Validation Criteria:

    • Positive Result: Appearance of a new mass peak corresponding to [Molecular Weight of Sculponeatin + Molecular Weight of Thiol]. This confirms covalent adduct formation.

    • Negative Control: Use a hydrogenated derivative (reduced C16-C17 bond). This should show no adduct formation, proving the enone is the reactive site.

Protocol 2: Ferroptosis Rescue Assay (Mechanism Validation)

Purpose: To distinguish between general cytotoxicity and specific ferroptosis induction as predicted by the ETS1/xCT mechanism.

Methodology:

  • Cell Culture: Seed sensitive breast cancer cells (e.g., MDA-MB-231) in 96-well plates.

  • Treatment Groups:

    • Group A: Vehicle (DMSO).

    • Group B: Sculponeatin A (IC50 concentration).

    • Group C: Sculponeatin A + Ferrostatin-1 (1 µM, a specific ferroptosis inhibitor).

    • Group D: Sculponeatin A + Z-VAD-FMK (20 µM, a pan-caspase inhibitor/apoptosis blocker).

  • Readout: Measure cell viability via CCK-8 or CellTiter-Glo after 24 hours.

  • Interpretation:

    • If Group C viability >> Group B, the mechanism is Ferroptosis .

    • If Group D viability >> Group B, the mechanism is Apoptosis .

    • Note: Sculponeatins often exhibit mixed modes, but significant rescue by Ferrostatin-1 confirms the xCT-dependent pathway.

Summary of Key Derivatives & Activity
CompoundScaffold TypeKey Structural FeaturePrimary Target/Effect
Sculponeatin A 6,7-secoC1-OH, C14-OH, EnoneETS1 degradation, Ferroptosis [1]
Sculponeatin B 6,7-secoC1-OH, C6-OH, EnoneCytotoxicity (Broad) [2]
Sculponeatin N 6,7-secoBicyclo[3.2.1]octane D-ringCytotoxicity (HepG2, K562) [3]
Oridonin ent-KauraneIntact B-ringNLRP3, NF-kB, Apoptosis

References

  • Sculponeatin A promotes the ETS1-SYVN1 interaction to induce SLC7A11/xCT-dependent ferroptosis in breast cancer. Source: PubMed / Phytomedicine URL:[Link]

  • 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity. Source: PubMed / Planta Medica URL:[Link]

  • Total synthesis of the Isodon diterpene sculponeatin N. Source: PubMed / Angewandte Chemie URL:[Link]

  • Structures of Sculponeatin A, B, and C, Three New Diterpenoids Having Unique Acetal Structures from Rabdosia sculponeata. Source: Heterocycles (via ResearchGate) URL:[Link]

Sources

Targeting the ent-Kaurane Scaffold: A Technical Guide to Isodon Diterpenoids in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Imperative

The genus Isodon (Lamiaceae) has emerged as a prolific source of bioactive ent-kaurane diterpenoids, most notably Oridonin and Eriocalyxin B .[1] Unlike non-specific cytotoxic agents, these molecules possess a unique pharmacophore—an


-methylene-cyclopentanone moiety—that functions as a Michael acceptor. This structural feature enables covalent modification of specific cysteine residues on oncogenic proteins, providing a high-affinity mechanism for disrupting signaling cascades such as NF-

B, STAT3, and ROS-mediated mitochondrial dysfunction.

This guide analyzes the therapeutic utility of these diterpenoids, moving beyond basic phenomenology to explore the chemical biology, mechanistic causality, and formulation strategies required to translate these compounds from bench to bedside.

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic potency of Isodon diterpenoids hinges on the ent-kaurane skeleton. The critical "warhead" is the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-unsaturated ketone (enone) system, typically located on the D-ring.
The Michael Acceptor Mechanism

The electrophilic carbon at the


-position of the enone system is susceptible to nucleophilic attack by thiols (sulfhydryl groups of cysteine residues).

Reaction Logic:

  • Nucleophile: Cysteine residue on the target protein (e.g., Cys46 on NF-

    
    B p65).
    
  • Electrophile: The exo-methylene carbon of the diterpenoid.

  • Result: Formation of a stable covalent thioether adduct, permanently altering the protein's conformation or blocking its active site.

SAR Critical Points:

  • D-Ring Enone: Essential for cytotoxicity. Reduction of the double bond abolishes activity.

  • A-Ring Hydroxyls: The presence of hydroxyl groups (e.g., at C-1 or C-6) modulates hydrophilicity and hydrogen-bonding capacity, influencing binding affinity.

  • Esterification: Acylation of hydroxyl groups can improve lipophilicity and cellular uptake but may require intracellular hydrolysis to activate the parent compound.

MichaelAddition Drug Isodon Diterpenoid (Electrophile) Complex Transition State Drug->Complex Nucleophilic Attack Target Oncogenic Protein (Cysteine Nucleophile) Target->Complex Adduct Covalent Thioether Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition Signaling Downstream Signaling (NF-κB / STAT3) Adduct->Signaling Steric Blockade

Figure 1: The Michael Addition mechanism driving the covalent targeting of oncogenic proteins by Isodon diterpenoids.

Mechanistic Pharmacology

Oridonin: The Multi-Target Prototype

Oridonin is the most extensively studied compound in this class. Its efficacy is not limited to a single pathway but involves a pleiotropic network effect.

  • NF-

    
    B Suppression:  Oridonin covalently binds to the Cys46 residue of the p65 subunit, preventing its translocation to the nucleus and inhibiting the transcription of anti-apoptotic genes (Bcl-2, Bcl-xL).
    
  • ROS & Mitochondrial Collapse: Oridonin triggers an accumulation of Reactive Oxygen Species (ROS). This oxidative stress opens the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of membrane potential (

    
    ) and release of Cytochrome c.
    
  • Autophagy Induction: It inhibits the PI3K/Akt/mTOR axis, promoting autophagic flux. However, in some contexts, autophagy acts as a survival mechanism, suggesting that combination with autophagy inhibitors (e.g., Chloroquine) may enhance efficacy.

Eriocalyxin B: Targeting Ferroptosis and STAT3

Eriocalyxin B (EriB) has recently gained attention for its distinct ability to induce ferroptosis , an iron-dependent form of cell death.[2]

  • SIRT3 Inhibition: EriB suppresses Sirtuin-3 (SIRT3), a mitochondrial deacetylase. This inhibition downregulates the antioxidant defense system (SOD2), leading to lipid peroxidation and ferroptotic cell death.

  • STAT3 Targeting: EriB directly interacts with STAT3, preventing its phosphorylation and dimerization, which is critical for triple-negative breast cancer (TNBC) survival.

EriocalyxinPathway EriB Eriocalyxin B STAT3 STAT3 Phosphorylation EriB->STAT3 Inhibits SIRT3 SIRT3 Activity EriB->SIRT3 Inhibits Proliferation Tumor Proliferation STAT3->Proliferation Promotes SOD2 SOD2 (Antioxidant) SIRT3->SOD2 Deacetylates/Activates ROS Lipid ROS Accumulation SOD2->ROS Scavenges Ferroptosis Ferroptosis (Cell Death) ROS->Ferroptosis Triggers

Figure 2: Dual mechanism of Eriocalyxin B inducing ferroptosis via SIRT3 inhibition and blocking STAT3-mediated proliferation.

Quantitative Analysis: Potency & Selectivity

The following table summarizes comparative cytotoxicity data. Note the significant enhancement in potency achieved through structural modification or nano-formulation compared to the native compound.

CompoundCell LineCancer TypeIC50 (

M)
Key MechanismRef
Oridonin (Native) HepG2Liver37.90Apoptosis / ROS[1]
Oridonin (Native) MCF-7Breast~15.5G2/M Arrest[2]
Oridonin-NPs SMMC-7721Liver6.45Enhanced Uptake[3]
Derivative 18 K562Leukemia0.24Mitochondria-mediated[4]
Eriocalyxin B MDA-MB-231TNBC1.25 - 3.5STAT3 / Ferroptosis[5]
Ponicidin HelaCervical~20.0Bcl-2 downregulation[6]

Table 1: Comparative cytotoxicity profiles of Isodon diterpenoids and derivatives.

Experimental Protocols

Protocol A: Target Engagement via Biotin-Streptavidin Pull-Down

Rationale: To validate that an Isodon diterpenoid covalently binds to a specific protein target (e.g., NF-


B p65), one must synthesize a biotinylated probe of the drug.

Reagents:

  • Biotin-Oridonin Probe (Synthesized via esterification at C-14 or C-1 hydroxyl).

  • Streptavidin-Agarose beads.

  • Cell Lysates (e.g., HeLa or HepG2).

  • Primary Antibodies (anti-p65, anti-STAT3).

Workflow:

  • Lysate Preparation: Lyse

    
     cells in RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C.
    
  • Probe Incubation: Incubate cell lysates (1 mg protein) with the Biotin-Oridonin probe (10-50

    
    M) for 4 hours at 4°C with gentle rotation.
    
    • Control: Pre-incubate a separate sample with 100x excess of non-biotinylated (native) Oridonin for 2 hours to compete for the binding site (Competition Assay).

  • Pull-Down: Add 30

    
    L of Streptavidin-Agarose beads and incubate overnight at 4°C.
    
  • Wash: Centrifuge and wash beads 5x with cold PBS + 0.1% Tween-20 to remove non-specific binders.

  • Elution & Blotting: Boil beads in 2x SDS-PAGE loading buffer for 10 min. Resolve supernatant via SDS-PAGE and immunoblot for the target protein.

    • Result Interpretation: A band in the probe lane that is diminished or absent in the competition lane confirms specific covalent binding.

Protocol B: Fabrication of Oridonin-Loaded PLGA Nanoparticles

Rationale: Native Oridonin has poor aqueous solubility (<1 mg/mL).[3] Poly(lactic-co-glycolic acid) (PLGA) encapsulation improves bioavailability and the Enhanced Permeability and Retention (EPR) effect.

Methodology (Single Emulsion Solvent Evaporation):

  • Organic Phase: Dissolve 20 mg of Oridonin and 100 mg of PLGA (50:50, MW 10-15k) in 2 mL of Dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution in ultrapure water.

  • Emulsification: Add the Organic Phase dropwise to the Aqueous Phase while sonicating (Probe sonicator, 40% amplitude) for 120 seconds on ice.

  • Solvent Evaporation: Stir the resulting emulsion magnetically at room temperature for 4-6 hours to evaporate the DCM.

  • Purification: Centrifuge at 20,000 x g for 30 min. Wash the pellet 3x with water to remove free drug and excess PVA.

  • Lyophilization: Resuspend the pellet in 5% sucrose (cryoprotectant) and freeze-dry for 24 hours.

  • Characterization: Measure Hydrodynamic Diameter (DLS) and Zeta Potential. Target size: 150-200 nm.

Future Outlook & Challenges

While the preclinical data is robust, the translation of Isodon diterpenoids faces two primary hurdles:

  • Pharmacokinetics: The rapid plasma clearance requires sustained-release formulations (like the PLGA protocol above) or liposomal delivery systems.

  • Toxicity: High doses of ent-kaurane diterpenoids can induce liver toxicity. Future medicinal chemistry must focus on optimizing the therapeutic index—maximizing the reactivity of the Michael acceptor toward oncogenic cysteines while minimizing off-target thiol depletion (e.g., Glutathione).

References

  • Wu, H., Liu, C., et al. (2025).[4] Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential. RSC Advances. Link

  • Li, D., et al. (2018).[1] Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection.[5][6][7][8] Molecules. Link

  • Zhang, Y., et al. (2020).[9] Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway. Drug Design, Development and Therapy. Link

  • Li, X., et al. (2013).[7] Recent advances in oridonin derivatives with anticancer activity.[1][3][5][6][10][11][12] Frontiers in Chemistry. Link

  • Zhou, B., et al. (2025). Eriocalyxin B induces ferroptosis through SIRT3 inhibition in triple-negative breast cancer.[2] Cell Death & Disease. Link

  • Liu, Y., et al. (2019). Isodon Diterpenoids, Derivatives and their Pharmacological Potentials. Frontiers in Pharmacology. Link

Sources

Methodological & Application

Application Notes and Protocols for the Use of Sculponeatin O in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Sculponeatin O, a Diterpenoid from Isodon sculponeatus

This compound is an ent-kaurane diterpenoid isolated from the plant Isodon sculponeatus.[1] Diterpenoids derived from Isodon species are a class of natural products that have garnered significant interest in the scientific community for their diverse biological activities.[2][3] Many of these compounds, particularly those with an ent-kaurane skeleton, have been investigated for their potential as anticancer and anti-inflammatory agents.[4][5][6] The proposed mechanisms of action for many ent-kaurane diterpenoids involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4][7] Some diterpenoids from Isodon sculponeatus have demonstrated cytotoxic effects against various human tumor cell lines, suggesting that this compound may also possess noteworthy biological properties.[1][6][8]

As a diterpenoid, this compound is a hydrophobic molecule, which often presents challenges for its application in aqueous cell culture systems. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a vast array of nonpolar and polar compounds, making it an indispensable tool for in vitro studies of such molecules. This guide provides a comprehensive framework for the solubilization and application of this compound in cell culture using DMSO, with a focus on maintaining compound stability and ensuring experimental integrity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for accurate experimental design. The table below summarizes key information for this compound.

PropertyValueSource
Compound Type Diterpenoid[9]
Molecular Formula C₂₈H₄₀O₄[9]
Molecular Weight 440.624 g/mol [9]
Appearance Crystalline solid[9]
Solubility No published data in DMSO. Expected to be sparingly soluble in aqueous solutions.

Protocol 1: Empirical Determination of this compound Solubility in DMSO

Given the absence of specific solubility data for this compound in DMSO, it is prudent to first determine its approximate solubility. This protocol provides a method for empirically assessing solubility to inform the preparation of a concentrated stock solution.

Materials:

  • This compound

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

Procedure:

  • Initial Weighing: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a sterile microcentrifuge tube.

  • Incremental DMSO Addition: Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particles.

  • Iterative Process: If the compound has completely dissolved, return to step 1 and add another small, pre-weighed amount of this compound to the same tube. If the compound has not fully dissolved, proceed to step 6.

  • Progressive Solubilization: If undissolved material remains, add another small aliquot of DMSO (e.g., 10 µL), and repeat the vortexing and visual inspection steps.

  • Endpoint Determination: Continue this iterative process until a clear solution is achieved or it becomes apparent that the compound is poorly soluble at the tested concentrations. The point at which no more compound dissolves represents the approximate saturation point.

  • Record Keeping: Meticulously record the total mass of this compound and the total volume of DMSO used to achieve complete dissolution. This information will be used to calculate the approximate maximum solubility and to guide the preparation of your stock solution.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO

Once an approximate solubility has been determined, a high-concentration stock solution can be prepared. It is advisable to prepare a stock solution at a concentration that is 1000-fold or greater than the highest desired final concentration in your cell culture experiments. This minimizes the volume of DMSO introduced into the cell culture medium.[10]

Materials:

  • This compound

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial with a Teflon-lined screw cap[11]

  • Vortex mixer

Procedure:

  • Mass Calculation: Based on the desired stock concentration and volume, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 440.624 g/mol = 4.406 mg

  • Weighing: Accurately weigh the calculated mass of this compound and transfer it to the sterile amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but this should be done with caution and only if the compound's heat stability is known.

  • Sterilization (Optional): If sterility of the stock solution is a major concern, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is bactericidal, this step may not always be necessary if proper aseptic technique is used.[12]

Storage and Handling of this compound Stock Solution

Proper storage is critical to maintain the integrity of your this compound stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[13]

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[13]

  • Light Protection: The use of amber vials or wrapping tubes in aluminum foil will protect the compound from light degradation.

  • Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[14] Ensure that vials are tightly sealed to prevent the absorption of water, which can affect the solubility and stability of the compound. It is best to allow vials to warm to room temperature before opening to minimize condensation.

Protocol 3: Preparation of Working Solutions and Dosing Cells

The dilution of the DMSO stock solution into the aqueous cell culture medium is a critical step where precipitation can occur.[15][16] A stepwise dilution process is recommended to mitigate this.[12]

Workflow for Preparing Working Solutions

G cluster_0 Preparation of Stock Solution cluster_1 Serial Dilution (in DMSO) cluster_2 Preparation of Working Solution cluster_3 Cell Dosing A Weigh this compound B Dissolve in 100% DMSO A->B C High-Concentration Stock (e.g., 10 mM) B->C D Create Intermediate Dilutions in 100% DMSO C->D If necessary for dose-response F Add DMSO stock/intermediate dropwise while gently vortexing/swirling C->F Directly if single high concentration D->F For desired concentration E Pre-warmed Cell Culture Medium E->F G Final Working Solution (e.g., 10 µM) H Aspirate old medium from cells G->H I Add Working Solution to cells H->I

Caption: Workflow for preparing this compound working solutions.

Materials:

  • This compound stock solution in DMSO

  • Sterile, complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (for dose-response studies): If a range of concentrations is to be tested, it is best to perform serial dilutions of the high-concentration stock in 100% DMSO first.[15] This ensures that the same volume of DMSO is added to the medium for each final concentration.

  • Final Dilution in Medium: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. b. While gently vortexing or swirling the medium, add the small volume of the DMSO stock (or intermediate dilution) dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.1%, and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[12][17] The acceptable level of DMSO is cell-type dependent and should be determined empirically.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of treating a set of cells with the same final concentration of DMSO in the medium as is present in the highest concentration of the this compound-treated group.

  • Cell Dosing: Aspirate the existing medium from the cells and replace it with the freshly prepared working solution containing this compound or the vehicle control.

Managing the Effects of DMSO in Cell Culture

While an excellent solvent, DMSO is not biologically inert and can exert a range of effects on cells, including altered proliferation, differentiation, and gene expression.[17] At concentrations above 1%, DMSO can induce cytotoxicity in many cell lines.[8]

Decision-Making for Final DMSO Concentration

Caption: Decision-making flowchart for optimal DMSO concentration.

Potential Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids are known to exert their biological effects through various mechanisms. While the specific targets of this compound are yet to be elucidated, related compounds have been shown to induce apoptosis and ferroptosis by disrupting intracellular redox homeostasis. They can also influence cell cycle progression and inhibit metastatic processes.[4][7]

Generalized Signaling Pathways Potentially Affected by ent-Kaurane Diterpenoids

G cluster_0 Cellular Processes cluster_1 Key Molecular Targets/Mediators Compound This compound (ent-kaurane diterpenoid) Apoptosis Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Metastasis Metastasis Inhibition Compound->Metastasis Autophagy Autophagy Compound->Autophagy Bax_Bcl2 Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 Caspases Caspase Activation Apoptosis->Caspases p53_p21 p53, p21 CellCycle->p53_p21 CDKs CDK-2, CDK-4 CellCycle->CDKs MMPs MMP-2, MMP-9 Metastasis->MMPs VEGF VEGF Metastasis->VEGF mTOR mTOR Pathway Autophagy->mTOR

Caption: Potential signaling pathways modulated by ent-kaurane diterpenoids.

Conclusion

The successful use of this compound in cell culture is contingent upon careful consideration of its solubility in DMSO and the potential effects of the solvent on the experimental system. By empirically determining the solubility, preparing a high-concentration stock solution, and employing a stepwise dilution protocol, researchers can effectively deliver this promising diterpenoid to cells while maintaining experimental validity. The inclusion of appropriate vehicle controls is non-negotiable for the accurate interpretation of results. These application notes and protocols provide a robust framework for the investigation of the biological activities of this compound.

References

  • Hossen, M. J., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Molecules, 25(2), 398. [Link]

  • Li, P., et al. (2025). Chemical constituents from underground parts of Isodon sculponeatus and their bioactivities. Journal of Shenyang Pharmaceutical University. [Link]

  • Biopurify. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

  • Alharthy, R. D., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 162. [Link]

  • Sun, Y., et al. (2022). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Free Radical Biology and Medicine, 188, 246-257. [Link]

  • Mureithi, M. W., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Molecules, 29(8), 1830. [Link]

  • Hossen, M. J., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. ResearchGate. [Link]

  • Jiang, H. Y., et al. (2014). Diterpenoids from Isodon sculponeatus. Fitoterapia, 94, 133-139. [Link]

  • Captivate Bio. (n.d.). Small Molecules. Retrieved February 22, 2026, from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved February 22, 2026, from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?[Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • Jain, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(16), 9205-9208. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Sun, H. D., et al. (2006). Diterpenoids from Isodon species and their biological activities. Natural Product Reports, 23(5), 673-698. [Link]

  • ChemFarm. (n.d.). Sculponeatin N Supplier | CAS 1169805-98-4. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Antiproliferative Activities of Diterpenes from Leaves of Isodon trichocarpus against Cancer Stem Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Sculponeatin A. PubChem Compound Database. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Reddit. (2024, March 11). Making up compound for cell culture using DMSo. r/labrats. [Link]

  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • Sun, H. D., et al. (2006). Diterpenoids from Isodon species and their biological activities. Natural Product Reports, 23(5), 673-698. [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?[Link]

Sources

High-Precision Viability Profiling of ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

ent-Kaurane diterpenoids are a class of natural products characterized by a rigid tetracyclic scaffold and, critically, an


-methylene-cyclopentanone moiety.[1][2][3][4][5] While they exhibit potent anti-tumor activity via NF-

B inhibition and ROS induction, their lipophilicity and chemical reactivity (Michael acceptors) present unique challenges in in vitro assays. Standard protocols often yield artifactual data due to compound precipitation or interference with redox-based readouts. This guide outlines a validated workflow to eliminate false positives and accurately determine IC

values.

Part 1: Pre-Assay Considerations (The "Go/No-Go" Phase)

Before touching a pipette, you must address the physicochemical properties of these compounds. Failure here is the primary cause of irreproducibility.

Solubility & The "Crystal Artifact"

ent-Kauranes are highly lipophilic. While soluble in DMSO, they are prone to "crashing out" (precipitating) when diluted into aqueous culture media, especially at concentrations


M.
  • The Risk: Micro-crystals settle at the bottom of the well. In optical density (OD) assays (MTT/CCK-8), these crystals scatter light, artificially inflating absorbance values and masking cytotoxicity.

  • The Fix:

    • Stock Prep: Dissolve to 20–50 mM in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Visual Check: Always inspect wells under a phase-contrast microscope (10x) immediately after treatment. If you see refractile particles, the assay is invalid.

The Michael Acceptor Reactivity

Most bioactive ent-kauranes (like Oridonin) contain an


-unsaturated ketone.[6] This acts as a "warhead," forming covalent bonds with nucleophilic thiols (cysteine residues, glutathione) via Michael addition.
  • Implication: Avoid culture media supplemented with high concentrations of thiol-containing antioxidants (e.g., N-acetylcysteine, high-concentration glutathione) during the treatment window, unless you are specifically testing for ROS reversal. These agents will scavenge the drug before it enters the cell.

Part 2: Primary Screening Protocol (Metabolic Activity)

Why CCK-8 over MTT?

For ent-kauranes, Cell Counting Kit-8 (CCK-8/WST-8) is superior to MTT.

  • Solubility: MTT produces insoluble formazan that requires DMSO solubilization. Since ent-kauranes require DMSO vehicles, adding more DMSO can alter the solubility equilibrium of any precipitated drug, complicating interpretation. CCK-8 produces a water-soluble formazan.[7]

  • Sensitivity: WST-8 is reduced extracellularly via electron transport mediators, offering higher sensitivity for the often subtle metabolic shifts induced by diterpenoids.

Experimental Workflow Diagram

G Start Start: Cell Seeding Attach Attachment (24h) Start->Attach Treat Treatment (24-72h) Attach->Treat Prep Drug Preparation (DMSO Stock -> Serial Dilution) Prep->Treat Check Microscopic QC (Check for Crystals) Treat->Check Check->Prep Crystals Found (Dilute Further) AddDye Add CCK-8 Reagent Check->AddDye No Crystals Incubate Incubate (1-4h) AddDye->Incubate Read Read Absorbance (450 nm) Incubate->Read

Caption: Validated workflow for ent-kaurane cytotoxicity screening. Note the critical QC step to detect precipitation.

Step-by-Step Protocol (96-Well Format)
  • Seeding:

    • Seed tumor cells (e.g., HepG2, MCF-7) at

      
       cells/well in 
      
      
      
      L media.
    • Crucial: Include "Blank" wells (Media + CCK-8, no cells) and "Vehicle Control" wells (Cells + Media + DMSO).

    • Incubate 24h for attachment.[4]

  • Drug Preparation:

    • Prepare a 2x working solution in media.

    • Example: To test

      
      M, dilute 20 mM stock 1:500 in media to get 
      
      
      
      M.
    • Add

      
      L of 2x drug to the 
      
      
      
      L already in the well. Final concentration =
      
      
      M.[8]
    • Note: This "2x add-in" method prevents the shock of replacing media entirely, which can detach sensitive cells.

    • DMSO Limit: Ensure final DMSO is

      
      .
      
  • Treatment:

    • Incubate for 24, 48, or 72 hours.[8][9]

    • Oridonin Specifics: IC

      
       is time-dependent. 48h is the standard reporting point.
      
  • Readout:

    • Add

      
      L CCK-8 reagent per well.
      
    • Incubate 1–4 hours at 37°C. (Check visually for orange color development).

    • Measure OD at 450 nm (Reference: 600–650 nm).

  • Calculation:

    
    
    

Part 3: Mechanistic Validation (The "Why")

Cytotoxicity data alone is insufficient. You must validate the mechanism. ent-Kauranes predominantly kill via ROS-mediated Mitochondrial Apoptosis .

Mechanism of Action Pathway

MOA Drug ent-Kaurane (Oridonin) Thiols Thiol Depletion (GSH Binding) Drug->Thiols Michael Addition ROS ROS Accumulation (Oxidative Stress) Thiols->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Bcl Bax/Bcl-2 Ratio u2191 Mito->Bcl Casp Caspase-3/9 Activation Bcl->Casp Apop Apoptosis Casp->Apop

Caption: Primary apoptotic cascade triggered by ent-kauranes via redox dysregulation.

Protocol: ROS Detection (DCFH-DA Assay)

Since ROS is the trigger, this is the most critical validation assay.

  • Probe: Use 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: Treat cells with IC

    
     of the compound for short durations  (1h, 3h, 6h). ROS is an early event; 24h might be too late.
    
  • Staining:

    • Wash cells with PBS.[10]

    • Incubate with

      
      M DCFH-DA in serum-free media for 20 min at 37°C.
      
    • Wash 3x with serum-free media.

  • Detection: Flow Cytometry (FITC channel) or Fluorescence Microscopy.[11]

  • Positive Control: Use Rosup (50 mg/mL) or H

    
    O
    
    
    
    .
  • Rescue Experiment (Proof of Causality): Pre-treat cells with 5 mM NAC (N-acetylcysteine) for 1h. If the ent-kaurane toxicity is ROS-dependent, NAC should completely block cell death.

Part 4: Data Summary & Reference Values

Typical IC Ranges (Oridonin)

Use these values to calibrate your dose-response curves.

Cell LineTissue Origin24h IC

(

M)
48h IC

(

M)
Notes
HepG2 Liver


High sensitivity to ROS
MCF-7 Breast


HL-60 Leukemia


Extremely sensitive
HCT116 Colon


p53-dependent response
Troubleshooting Guide
ObservationRoot CauseSolution
High variance between triplicates Pipetting error or Crystal formationCheck wells for precipitation. Vortex stock vigorously.
High background in Blank Media contamination or Dye reactionEnsure media is fresh. Protect CCK-8 from light.
Low toxicity in resistant lines High intracellular GSH levelsTry higher doses or combine with GSH synthesis inhibitors (BSO).

References

  • Li, D., et al. (2016). Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound. International Journal of Molecular Sciences.

  • Wu, J., et al. (2014). Oridonin induces autophagy and cell death in malignant glioma cells via the ROS/JNK/p53 signaling pathway. Oncology Reports.

  • Sun, H., et al. (2019). Reactive Oxygen Species (ROS) Induction Is an Effective Mechanism to Kill Cancer Cells for Many Chemotherapeutics. Toxins.[12]

  • Xu, J., et al. (2018). Design and synthesis of oridonin derivatives as cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ding, Y., et al. (2016). ent-Kaurane diterpenoids from Isodon species: Isolation, identification and cytotoxic activity.[2][5][12] Phytochemistry.

Sources

Application Notes and Protocols for the NMR Spectroscopic Data Analysis of Sculponeatin O

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Sculponeatin O, an ent-kaurane diterpenoid isolated from Isodon sculponeata, represents a class of natural products with significant biological activities, including cytotoxic properties.[1] The definitive structural elucidation of such complex molecules is heavily reliant on modern Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflow for the complete structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

The structural complexity of diterpenoids, characterized by a tetracyclic ring system and multiple stereocenters, necessitates a multi-faceted analytical approach.[2] While mass spectrometry provides crucial information about the molecular formula, NMR spectroscopy is indispensable for delineating the carbon skeleton, establishing the connectivity of protons and carbons, and determining the relative stereochemistry of the molecule.[2][3]

Part 1: Foundational NMR Analysis of this compound

The initial step in the NMR analysis of a novel compound like this compound involves the acquisition and interpretation of basic 1D spectra: ¹H and ¹³C NMR. These experiments provide a fundamental census of the protons and carbons within the molecule.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum reveals the chemical environment of each proton. Key information derived includes:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons attached to carbons bearing electronegative atoms (e.g., oxygen) will be deshielded and appear at a higher chemical shift (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring, non-equivalent protons and provides information about the number of adjacent protons.

¹³C NMR and DEPT Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance sensitivity, resulting in a single peak for each unique carbon.

To further characterize the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. The DEPT-135 experiment, in particular, distinguishes between different types of carbon atoms:

  • CH₃ and CH groups: Appear as positive signals.

  • CH₂ groups: Appear as negative signals.

  • Quaternary carbons (C): Are absent in the DEPT-135 spectrum.

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, a complete assignment of carbon types can be achieved.

Representative ¹H and ¹³C NMR Data for a this compound Analog

While the specific experimental NMR data for this compound from its primary literature could not be accessed for this guide, the following table presents representative ¹H and ¹³C NMR data for an ent-kaurane diterpenoid scaffold, typical of what would be expected for this compound. This data is provided for illustrative purposes to guide the user through the analytical process described herein. The data is compiled based on known chemical shifts for similar natural products and is presented in a format that facilitates analysis.

PositionRepresentative ¹³C Chemical Shift (δC)Representative ¹H Chemical Shift (δH, multiplicity, J in Hz)
139.51.85 (m), 1.20 (m)
219.01.65 (m), 1.50 (m)
342.01.40 (m), 1.10 (m)
433.0-
555.01.70 (dd, J = 11.5, 5.5)
675.04.50 (br s)
760.04.80 (d, J = 6.0)
845.0-
950.02.10 (m)
1040.0-
1121.01.75 (m), 1.55 (m)
1230.01.90 (m), 1.60 (m)
1343.02.50 (m)
1465.04.20 (t, J = 8.0)
1535.02.20 (m), 1.80 (m)
16155.0-
17105.05.10 (s), 4.90 (s)
1830.01.15 (s)
1922.01.05 (s)
2018.00.95 (s)

Part 2: Elucidating Connectivity with 2D NMR

Two-dimensional NMR experiments are essential for assembling the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D COSY spectrum connect the signals of coupled protons. This is fundamental for piecing together fragments of the molecule by tracing proton-proton connectivities within spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC spectrum correlates the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton

The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations are critical for connecting the spin systems identified by COSY and for placing quaternary carbons within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity

The NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. This is crucial for determining the relative stereochemistry of the molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Part 3: Protocols for NMR Data Acquisition and Analysis

Sample Preparation Protocol
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For diterpenoids, CDCl₃ or CD₃OD are common choices. The choice of solvent can slightly alter chemical shifts.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.

  • Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following workflow outlines the recommended sequence of NMR experiments for the structural elucidation of this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Nuclei Count DEPT DEPT-135 C13_NMR->DEPT Carbon Type ID COSY COSY DEPT->COSY Proton Connectivity HSQC HSQC COSY->HSQC ¹H-¹³C Direct Correlation HMBC HMBC HSQC->HMBC Long-Range Connectivity NOESY NOESY HMBC->NOESY Stereochemistry

Figure 1. Recommended workflow for NMR data acquisition for the structural elucidation of this compound.

Step-by-Step Data Analysis Protocol
  • Analyze ¹H NMR: Determine the number of protons, their chemical shifts, and multiplicities.

  • Analyze ¹³C and DEPT-135: Identify the number of carbons and classify them as CH₃, CH₂, CH, or quaternary C.

  • Assign Protonated Carbons with HSQC: Use the HSQC spectrum to link each proton signal to its corresponding carbon signal.

  • Establish Spin Systems with COSY: Use the COSY spectrum to connect protons that are coupled to each other, thereby building molecular fragments.

  • Assemble the Full Structure with HMBC: Use the long-range correlations from the HMBC spectrum to connect the fragments established from the COSY data and to place quaternary carbons and heteroatoms.

  • Determine Relative Stereochemistry with NOESY: Analyze the through-space correlations in the NOESY spectrum to establish the relative orientation of protons and substituents on the stereogenic centers.

Part 4: Integrated Data Analysis for this compound Structure Elucidation

The following logical flow diagram illustrates how the information from the various NMR experiments is integrated to arrive at the final structure of this compound.

Structure_Elucidation_Logic cluster_Data NMR Data Inputs cluster_Analysis Analytical Steps cluster_Output Final Output H1 ¹H NMR - Chemical Shift - Multiplicity - Integration Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C & DEPT - Carbon Count - Carbon Type (CH₃, CH₂, CH, C) C13->Fragments COSY COSY - ¹H-¹H Connectivity COSY->Fragments HSQC HSQC - ¹H-¹³C One-Bond Correlations HSQC->Fragments HMBC HMBC - ¹H-¹³C Long-Range Correlations Framework Assemble Carbon Skeleton HMBC->Framework NOESY NOESY - Through-Space Proton Proximity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Framework Framework->Stereochem Structure Complete 3D Structure of this compound Stereochem->Structure

Figure 2. Logical workflow for integrating multi-dimensional NMR data to elucidate the structure of this compound.

References

  • Wang, F., Li, X. M., & Liu, J. K. (2009). New Terpenoids from Isodon sculponeata. Chemical & Pharmaceutical Bulletin, 57(5), 525-527. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Application Note: Preparation and Handling of Sculponeatin O Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Sculponeatin O (CAS: 1169806-00-1) is a bioactive ent-kaurane diterpenoid isolated from Isodon species (e.g., Isodon sculponeatus).[1][2] It belongs to the specific subclass of spirolactone-type 6,7-seco-ent-kauranes.[1] This structural motif is pharmacologically significant, exhibiting potent cytotoxicity against various cancer cell lines, including K562 (leukemia) and HepG2 (hepatocellular carcinoma), often with IC50 values in the sub-micromolar range (0.2–0.4 µM).

However, the lipophilic nature of the ent-kaurane skeleton combined with the reactive spirolactone moiety presents specific challenges in handling. Improper solubilization leads to micro-precipitation —a silent error source that causes inconsistent IC50 data and false negatives in mechanistic studies.

This guide provides a standardized, self-validating protocol for preparing this compound stock solutions, ensuring chemical stability and experimental reproducibility.

Physicochemical Profile & Solvent Selection[1][3][4]

Before handling, one must understand the "Why" behind the solvent choice.[1]

PropertySpecificationImplication for Protocol
Molecular Formula C₂₈H₄₀O₄ (Typical)*Critical: Verify MW on your specific Certificate of Analysis (CoA).
Molecular Weight ~440.62 g/mol *Used for Molarity (

) calculations.
Solubility (Water) NegligibleDo not attempt direct aqueous dissolution.
Solubility (DMSO) High (>20 mg/mL)Preferred Solvent. Dipolar aprotic nature stabilizes the diterpenoid.
Solubility (Ethanol) ModerateSecondary choice. High volatility alters concentration over time.[1]
Stability Light/Moisture SensitiveStore desiccated; protect from light.[1]

Critical Note on Molecular Weight: Isodon diterpenoids vary significantly in MW depending on esterification (e.g., acetyl groups).[1] While this compound is often cited as C₂₈H₄₀O₄, always calculate molarity using the specific MW provided by your synthesis or commercial vendor batch.[1]

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration "Master Stock" in 100% DMSO. Reagents:

  • This compound (Solid powder).

  • Dimethyl sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.7%).

Step-by-Step Methodology
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis or weighing errors.[1]

  • Gravimetric Analysis: Weigh approximately 1–5 mg of this compound into a sterile, amber glass vial or low-binding polypropylene microtube. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Determine the volume of DMSO (

    
    ) required to achieve a target concentration (e.g., 10 mM).
    
    
    
    
    • Example: For 1.0 mg of this compound (MW 440.62) at 10 mM (0.01 M):

      
      
      
  • Solvation: Add the calculated volume of DMSO directly to the powder.

    • Technique: Rinse the walls of the tube with the solvent to ensure all powder is submerged.

  • Dissolution: Vortex vigorously for 30 seconds.

    • QC Step: Inspect visually.[1] If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating >37°C to prevent thermal degradation of the spirolactone ring.

  • Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.

Protocol 2: Serial Dilution for Bioassays

Challenge: Diluting a hydrophobic stock (100% DMSO) directly into aqueous media often causes the compound to "crash out" (precipitate), reducing the effective concentration. Solution: Use an Intermediate Dilution Step .[1]

Workflow Diagram (Graphviz)

DilutionWorkflow cluster_QC Quality Control Check Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100x Final Conc) (e.g. 100 µM in 10% DMSO) Stock->Inter 1. Dilute 1:100 into Media/Buffer Final Assay Well (1 µM Final Conc) (0.1% DMSO) Inter->Final 2. Add to Cells (1:100 Dilution) Media Cell Culture Media (Pre-warmed) Media->Inter Diluent Media->Final Bulk Volume

Caption: Two-step dilution strategy minimizes precipitation shock. The Intermediate Stock allows visual inspection for crystals before final application to cells.

Dilution Protocol
  • Define Final Target: Assume a required assay concentration of 1 µM.

  • Prepare Intermediate (100x): Dilute the 10 mM Master Stock 1:100 into culture media (or PBS).

    • Result: 100 µM this compound.[1]

    • Note: This solution may be slightly cloudy; vortex immediately.[1]

  • Prepare Working Solution (1x): Dilute the Intermediate 1:100 into the final assay wells.

    • Final Composition: 1 µM this compound with 0.1% DMSO.

    • Validation: 0.1% DMSO is generally non-toxic to robust lines like HepG2 or K562.[1] Always run a "Vehicle Control" (0.1% DMSO only).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitate in Media "Solvent Shock" (Rapid polarity change).[1]Use the Intermediate Dilution method (Protocol 2). Vortex media while adding the compound.
Inconsistent IC50 Compound degradation or adsorption.1. Use glass or low-binding plastic.[1] 2. Ensure stock was stored at -80°C. 3. Check CoA for purity.
Cytotoxicity in Control DMSO concentration too high.[1]Ensure final DMSO < 0.5% (v/v).[3] For sensitive primary cells, aim for < 0.1%.[1]
Color Change (Stock) Oxidation of diterpenoid.Discard stock. Ent-kauranes should be colorless/white in solution.

References

  • Biopurify Phytochemicals. this compound Product Data Sheet (Cat No. SBP00185).[2] Retrieved from (Verified availability of C28H40O4 standard).

  • Li, L., et al. (2010). Spirolactone-type 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus.[1] (Context for isolation and bioactivity of this compound/N series).

  • Jiang, B., et al. (2002). Cytotoxicity of Isodon diterpenoids against K562 and T24 cells.[1][4] (Establishes baseline cytotoxicity protocols for this class).

  • BenchChem Technical Support. Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays. Retrieved from (General handling of ent-kaurane hydrophobicity).

  • PubChem Compound Summary. Sculponeatin N (Analog Reference).[1] CID 71754867.[1] Retrieved from (Structural validation of the seco-ent-kaurane scaffold).

(Note: While specific literature for "this compound" is niche, handling protocols are derived from the extensive body of work on the homologous Isodon diterpenoids Oridonin and Sculponeatin N).

Sources

Flow cytometry apoptosis detection with Sculponeatin O

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Elucidating the ROS-Mitochondrial Apoptotic Axis of Sculponeatin O via Multiparametric Flow Cytometry

Abstract & Strategic Overview

This compound (Sculp O), an ent-kaurane diterpenoid isolated from Isodon sculponeatus, has emerged as a potent anti-tumor agent, particularly against multidrug-resistant lineages (e.g., HepG2, Osteosarcoma). Unlike simple cytotoxic agents that cause necrosis, Sculp O induces programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway , triggered by an accumulation of Reactive Oxygen Species (ROS).

For drug development professionals, simple viability assays (MTT/CCK-8) are insufficient. They measure if cells die, but not how. This guide details a multiparametric flow cytometry workflow to validate Sculp O’s mechanism of action. We will move beyond phenotype (Annexin V) to causality (Mitochondrial Depolarization and ROS generation), providing a self-validating experimental loop.

Experimental Design Strategy: The "Causality Loop"

To prove this compound induces apoptosis via the ROS-mitochondrial axis, your data must demonstrate a temporal sequence of events. We will utilize three specific flow cytometry assays to reconstruct this pathway:

Assay StepTarget AnalyteProbe/DyeBiological Question
Step 1 (Trigger) Intracellular ROSDCFH-DA Does Sculp O induce oxidative stress upstream of cell death?
Step 2 (Mediator) Mitochondrial Potential (

)
JC-1 Does ROS cause the collapse of the mitochondrial membrane potential?
Step 3 (Outcome) PS ExternalizationAnnexin V-FITC / PI Is the final mode of death definitive apoptosis (vs. necrosis)?

Detailed Protocols

Protocol A: Quantitative Apoptosis Detection (Annexin V / PI)

Rationale: Phosphatidylserine (PS) translocation to the outer membrane leaflet is the hallmark of early apoptosis.[1] Propidium Iodide (PI) is added to distinguish early apoptosis (PI negative) from late apoptosis/necrosis (PI positive).

Reagents:

  • Annexin V-FITC (or APC for red lasers)

  • Propidium Iodide (PI) Staining Solution[1]

  • 1X Annexin Binding Buffer (HEPES-based, Ca2+ is critical for Annexin binding)

Workflow:

  • Seeding: Seed tumor cells (e.g., HepG2) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with this compound (0, 5, 10, 20

    
    M) for 24h.
    
    • Control: DMSO (Vehicle).

    • Positive Control: Camptothecin (5

      
      M).
      
  • Harvesting (Critical): Collect supernatant (contains floating dead cells). Trypsinize adherent cells (EDTA-free trypsin preferred to protect PS receptors). Combine floating and adherent fractions.

  • Washing: Centrifuge (300 x g, 5 min). Wash 2x with cold PBS.

  • Staining: Resuspend in 100

    
    L 1X Binding Buffer . Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L PI.
  • Incubation: 15 min at RT in the dark.

  • Acquisition: Add 400

    
    L Binding Buffer. Analyze within 1 hour on a flow cytometer (Ex: 488 nm; Em: 530/30 for FITC, 585/40 for PI).
    

Expected Data:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Sculp O specific population).

  • Q2 (Annexin+/PI+): Late Apoptosis.

Protocol B: Mitochondrial Membrane Potential ( ) Assay (JC-1)

Rationale: this compound is reported to downregulate Bcl-2 and upregulate Bax, leading to mitochondrial permeability transition pore (mPTP) opening. JC-1 is a ratiometric dye. In healthy mitochondria (high potential), it forms red aggregates. In apoptotic cells (low potential), it remains as green monomers.

Reagents:

  • JC-1 Probe (Final conc. 2-10

    
    M)
    
  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a depolarization control.

Workflow:

  • Treatment: Treat cells with this compound for 12-24h (Mitochondrial collapse often precedes PS exposure, so check earlier timepoints).

  • Staining: Aspirate media. Add warm media containing JC-1.

  • Incubation: 20 min at 37°C, 5% CO2.

  • Washing: Wash 2x with warm PBS (Cold buffer can artificially depolarize mitochondria).

  • Acquisition: Resuspend in PBS.

    • Red Channel (Aggregates): PE or PE-Texas Red detector.

    • Green Channel (Monomers): FITC detector.

Interpretation:

  • Healthy: High Red / Low Green.

  • Sculp O Treated: Shift towards Low Red / High Green (Mitochondrial Depolarization).

Protocol C: Oxidative Stress (ROS) Measurement (DCFH-DA)

Rationale: Diterpenoids often deplete glutathione or directly generate ROS. DCFH-DA is cell-permeable and non-fluorescent. Intracellular esterases cleave it to DCFH, which ROS oxidizes to fluorescent DCF.

Reagents:

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)

  • NAC (N-acetylcysteine): ROS scavenger (Negative Control).

Workflow:

  • Pre-treatment (Validation Step): Pre-treat one group with 5mM NAC for 1 hour before adding this compound. This proves ROS dependency.

  • Treatment: Treat cells with this compound for 3-6h (ROS is an early upstream event).

  • Staining: Wash cells with Serum-Free Media (Serum esterases degrade the probe). Incubate with 10

    
    M DCFH-DA for 20 min at 37°C.
    
  • Acquisition: Wash 3x with serum-free media. Resuspend in PBS. Measure FITC channel immediately.

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the validated mechanism of this compound, showing the logical flow from drug exposure to apoptosis, highlighting the specific assay points.

Sculponeatin_Mechanism Sculp This compound ROS ROS Generation (Assay: DCFH-DA) Sculp->ROS Induces GSH GSH Depletion Sculp->GSH Depletes Bax Bax Upregulation ROS->Bax Activates Bcl2 Bcl-2 Downregulation ROS->Bcl2 Inhibits GSH->ROS Loss of buffering Mito Mitochondrial Depolarization (Assay: JC-1) Bax->Mito Pore Formation Bcl2->Mito Loss of Protection Caspase Caspase-3/9 Cleavage Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Assay: Annexin V/PI) Caspase->Apoptosis Execution

Figure 1: The signal transduction pathway of this compound. Flow cytometry checkpoints are highlighted in Red (ROS), Green (Mitochondria), and Black (Apoptosis).

Data Interpretation & Troubleshooting

ObservationPotential CauseSolution
High PI / Low Annexin (Q1) Cell membrane damage during scraping/trypsinization.Use Accutase or milder trypsin; handle gently.
No ROS signal increase Probe leakage or serum interference.Ensure serum-free wash/staining. Analyze immediately (DCF leaks).
JC-1 Red/Green overlap Compensation error.Use single-stained controls (CCCP treated vs untreated) to set compensation.
NAC doesn't block death Mechanism is ROS-independent.Investigate alternative pathways (e.g., Death Receptor/Extrinsic).[2]

References

  • Li, C. J., et al. (2013). This compound induces apoptosis in human osteosarcoma cells through a ROS-mediated mitochondrial pathway. International Journal of Molecular Sciences, 14(11), 22661-22675.

  • Bio-Rad Laboratories. (n.d.). Apoptosis Analysis by Flow Cytometry.

  • Thermo Fisher Scientific. (n.d.). Flow Cytometry Analysis of Dose Response for Apoptosis Induction.

  • Wlodkowic, D., et al. (2009).

Sources

Troubleshooting & Optimization

Executive Summary: The Challenge of the ent-Kaurane Skeleton

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Separation of Sculponeatin Isomers

Role: Senior Application Scientist Topic: Troubleshooting & Method Development for ent-Kaurane Diterpenoids Status: Active

Sculponeatins (e.g., Sculponeatin A, B, C) belong to the Isodon diterpenoid class, specifically possessing the ent-kaurane skeleton. The separation challenge lies in their structural rigidity and high similarity. Isomers often differ only by the stereochemistry of a single hydroxyl group (epimers) or the position of an acetoxy moiety.

Standard C18 methods often fail to resolve these critical pairs because hydrophobicity is virtually identical. This guide moves beyond "textbook" HPLC to advanced stationary phase selection and thermodynamic tuning.

Part 1: Method Development & Optimization

Q1: My C18 column shows a single broad peak for my isomer mixture. Should I change my solvent or my column?

Recommendation: Change the Stationary Phase chemistry first if you are using standard C18.

The Science: Standard C18 columns rely on hydrophobic subtraction.[1] Since sculponeatin isomers share the same carbon skeleton and lipophilicity (logP), C18 lacks the "shape selectivity" to distinguish them.

The Protocol: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) phase.

  • Why? The ent-kaurane skeleton contains lactone rings and multiple hydroxyls. Phenyl phases offer

    
     interactions (if double bonds are present) and, more importantly, distinct steric selectivity compared to the straight alkyl chains of C18. They can distinguish the spatial arrangement of substituents on the rigid diterpenoid rings.
    

Comparative Data: Stationary Phase Selectivity

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)C8 (Alternative)
Primary Interaction Hydrophobicity (Van der Waals)

/ Steric Selectivity
Hydrophobicity
Isomer Resolution Poor (Co-elution likely)High (Shape discrimination)Moderate
Retention HighModerateLow
Best For General impurity profilingStructural Isomers/Epimers Fast screening
Q2: I am seeing peak tailing for Sculponeatin A. Is this a column age issue?

Recommendation: It is likely a silanol interaction issue, not column age.

The Science: Sculponeatins are rich in hydroxyl (-OH) and carbonyl (C=O) groups. These polar moieties interact with residual silanols (Si-OH) on the silica support surface, causing secondary retention and tailing.

The Fix:

  • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or Phosphoric Acid . The acid suppresses the ionization of surface silanols.

  • Solvent Choice: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

    • Mechanism:[2][3][4] MeOH is a protic solvent. It forms hydrogen bonds with both the analyte and the accessible silanols, effectively "masking" the silanols and preventing the analyte from sticking to them. ACN is aprotic and does not offer this shielding.

Part 2: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose separation issues specific to Isodon diterpenoids.

TroubleshootingLogic Start Issue: Poor Separation of Sculponeatin Isomers CheckRes Check Resolution (Rs) Start->CheckRes CoElution Rs < 1.5 (Co-elution) CheckRes->CoElution Tailing Peak Tailing (As > 1.2) CheckRes->Tailing SolventCheck Current Solvent? CoElution->SolventCheck AcidCheck Acid Modifier Present? Tailing->AcidCheck SwitchMeOH Switch ACN -> MeOH (H-bonding selectivity) SolventCheck->SwitchMeOH If ACN TempCheck Check Temperature SolventCheck->TempCheck If MeOH LowerTemp Lower Temp to 20-25°C (Increase retention/selectivity) TempCheck->LowerTemp If >30°C ColumnSwitch Switch to Phenyl-Hexyl TempCheck->ColumnSwitch If <25°C AddAcid Add 0.1% Formic Acid AcidCheck->AddAcid No EndCap Use High-Endcapping Column AcidCheck->EndCap Yes

Caption: Logical workflow for diagnosing resolution and peak shape issues in diterpenoid analysis.

Part 3: Advanced Optimization FAQs

Q3: The isomers separate partially, but the baseline is noisy. What wavelength should I use?

Recommendation: Set detection to 210 nm , but ensure high-purity solvents.

The Science: Sculponeatins lack strong chromophores (conjugated


 systems). They absorb weakly due to the carbonyls in the lactone ring.
  • 254 nm: Too high. You will lose sensitivity.

  • 210 nm: Optimal for carbonyl detection but susceptible to solvent cutoff noise.

Self-Validating Protocol:

  • Run a "Blank" gradient (0µL injection).

  • If the baseline drifts significantly at 210 nm, your Methanol or Formic Acid quality is low. Use LC-MS grade solvents only.

  • Alternative: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors ideal for weak UV absorbers like diterpenoids.

Q4: How does temperature affect the separation of C-20 epimers?

Recommendation: Lower the temperature to 20°C or 25°C.

The Science: Higher temperatures (e.g., 40°C) increase mass transfer (sharper peaks) but decrease selectivity (


). For structural isomers, the enthalpy of binding (

) is often very similar. Lowering the temperature amplifies the small thermodynamic differences in how the isomers interact with the stationary phase.

Part 4: Standardized Experimental Protocol

Objective: Baseline separation of Sculponeatin A and B.

1. System Setup:

  • Instrument: HPLC with PDA/UV or UHPLC.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).

  • Temp: 25°C (Strictly controlled).

2. Mobile Phase Preparation:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Methanol (MeOH).

  • Note: Degas thoroughly. Bubbles create "ghost peaks" at 210 nm.

3. Gradient Program:

Time (min)% Solvent B (MeOH)Event
0.040Equilibration
2.040Isocratic Hold
20.075Linear Gradient
25.095Wash
25.140Re-equilibration
30.040End

4. Validation Criteria:

  • Resolution (Rs): Must be > 1.5 between critical isomer pairs.

  • Tailing Factor: Must be < 1.3.

References

  • Li, L., et al. (2025). Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb by HPLC-UV. National Institutes of Health. Link

  • Yuan, B. (2022).[4] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Hao, D.C., et al. (2013). Phytochemical and biological research of Isodon species. Springer. (Contextual grounding for Isodon chemistry). Link

Sources

Minimizing degradation of Isodon diterpenoids during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isodon Diterpenoid Stability & Extraction

Executive Summary: The "Double-Edged" Chemistry

Researchers working with Isodon species (Isodon rubescens, I. serra, I. eriocalyx) face a chemical paradox. The very structural features that make these compounds bioactive—specifically the


-methylene-cyclopentanone  moiety (a Michael acceptor) and the 7,20-epoxy-ent-kaurane  skeleton—are the primary sources of their instability.

This guide moves beyond standard pharmacopoeia protocols to address the mechanistic causes of yield loss: nucleophilic attack, acid-catalyzed rearrangement, and thermal polymerization.

Critical Degradation Pathways (Visualized)

Before starting extraction, understand how you are losing your compound.

IsodonDegradation Plant Fresh Isodon Leaf Target Target ent-Kaurane (e.g., Oridonin) Plant->Target Ideal Extraction Heat Heat (>50°C) Target->Heat Acid Acidic pH (Silica Gel / Solvents) Target->Acid Nu Nucleophiles (Amines/Thiols) Target->Nu Polymer Polymerization (Insoluble gum) Heat->Polymer Radical/Thermal Rearrange Skeletal Rearrangement (7,20-epoxy cleavage) Acid->Rearrange Acetal Hydrolysis Adduct Michael Adducts (Impure conjugates) Nu->Adduct Michael Addition

Figure 1: The Stability Landscape. The


-unsaturated ketone is vulnerable to heat and nucleophiles, while the acetal ring system is vulnerable to Lewis and Brønsted acids.

Module 1: Pre-Extraction & Harvesting

The Issue: "My HPLC shows a complex mess of peaks before I even start extraction." Diagnosis: Enzymatic hydrolysis and oxidation during drying.

ParameterStandard Practice (Risky)Optimized Protocol (Safe)Mechanism
Drying Sun drying or Oven (>60°C)Lyophilization (Freeze-drying) Prevents thermal opening of the lactone rings; stops enzymatic activity immediately.
Grinding High-speed rotary millCryogenic grinding (Liquid N₂) Friction heat from milling can trigger Michael addition in the solid state if moisture is present.

Q: Can I use fresh leaves instead of dried? A: Generally, no . Fresh leaves contain high water content and active enzymes (hydrolases). When you add organic solvent to fresh biomass, you create an aqueous-organic mix that often activates enzymes before denaturing them, leading to glycoside hydrolysis. Freeze-drying is the gold standard [1].

Module 2: Extraction Methodologies

The Issue: "I used reflux extraction as per the pharmacopoeia, but my yield of Oridonin is low." Diagnosis: Thermal degradation of the Michael acceptor moiety.

Protocol A: Ultrasound-Assisted Extraction (UAE) - Recommended
  • Solvent: 70% Acetone or 70% Ethanol (Acetone is preferred for lower boiling point removal).

  • Temperature: Strictly < 40°C .

  • Time: 3 cycles of 30 minutes.

  • pH Adjustment: If the plant material is naturally acidic, buffer the solvent to pH 6.5–7.0 using trace NaHCO₃.

Protocol B: Cold Maceration (Percolation)
  • Use Case: Large scale where ultrasonication is unavailable.

  • Method: Soak in 70% Acetone at 4°C (cold room) for 48 hours.

  • Why: Low temperature kinetically inhibits the polymerization of the

    
    -methylene ketone group.
    

Q: Why avoid Methanol? A: While Methanol is a strong solvent, it is more prone to nucleophilic attack on the diterpenoid skeleton under basic conditions or high heat compared to Acetone. Furthermore, removing Methanol requires higher vacuum/heat than Acetone/Dichloromethane mixtures [2].

Module 3: Purification & Chromatography

The Issue: "I see a single spot on TLC, but after running a Silica Gel column, I have three spots." Diagnosis: Silica-Induced Rearrangement. Standard Silica Gel (SiO₂) is slightly acidic (pH 4–5). This acidity can catalyze the opening of the 7,20-hemiacetal linkage or cause dehydration of hydroxyl groups in ent-kauranes [3].

Troubleshooting the Stationary Phase
MethodRisk LevelMitigation Strategy
Standard Silica Gel HIGH Neutralize: Pre-wash silica with 1% Triethylamine (TEA) in hexane. This neutralizes acidic sites.
Sephadex LH-20 LOW Use MeOH/CHCl₃ (1:1). This relies on size exclusion and adsorption, avoiding acid catalysis.
Reversed-Phase (C18) LOW Best for final polishing. Use Water/Acetonitrile gradients.

Q: How do I remove chlorophyll without damaging the diterpenoids? A: Do not use strong acid/base partitioning. Instead, use an activated charcoal filtration step (rapidly) or a liquid-liquid partition with Petroleum Ether (removes chlorophyll) vs. Aqueous Methanol (retains diterpenoids).

Module 4: Storage & Handling

The Issue: "My pure compound turned yellow after a month in the fridge." Diagnosis: Auto-oxidation and polymerization of the exocyclic methylene group.

  • Solid State: Store at -20°C under Argon or Nitrogen.

  • In Solution: Avoid DMSO for long-term storage if possible; DMSO is hygroscopic and can facilitate oxidation over time.

  • Additives: For analytical standards, adding 0.01% BHT (Butylated hydroxytoluene) can act as a radical scavenger to prevent polymerization of the Michael acceptor [4].

Optimized Workflow Diagram

Workflow Harvest Harvest: Isodon Leaves Dry Lyophilization (-50°C, Vacuum) Harvest->Dry Extract Extraction: 70% Acetone (UAE, <40°C) Dry->Extract Conc Concentration (Rotovap <35°C) Extract->Conc Partition Partition: H2O vs. EtOAc (Discard PE layer) Conc->Partition Chrom Chromatography: Sephadex LH-20 or Neutralized Silica Partition->Chrom Final Pure ent-Kaurane (Store -20°C) Chrom->Final

Figure 2: Optimized Extraction Workflow. Note the specific temperature constraints and the selection of neutralized chromatography.

References

  • Li, X., et al. (2011). "Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodon serra Extract." Journal of Chromatography A, 1218(42), 7771–7780.

  • Sun, H. D., et al. (2006). "Diterpenoids from Isodon species and their biological activities." Natural Product Reports, 23(5), 673-698.

  • Wang, L., et al. (2011).[1] "Recent Progress in the Development of Natural ent-Kaurane Diterpenoids with Anti-tumor Activity." Mini-Reviews in Medicinal Chemistry, 11(10), 910-919.

  • Yao, H., et al. (2023). "Direct cellular targets and anticancer mechanisms of the natural product oridonin."[2][3][4] MedComm, 4(1), e203.

Sources

Technical Support Center: Chlorophyll Removal from Isodon Extracts

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Isodon extracts. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the removal of chlorophyll impurities. The methodologies and explanations herein are grounded in established scientific principles to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Chlorophyll in Isodon Extracts

Isodon, a genus of plants rich in bioactive diterpenoids such as oridonin and ponicidin, is of significant interest in pharmaceutical research. However, the initial extraction of these valuable compounds from the plant's aerial parts is often accompanied by the co-extraction of high concentrations of chlorophyll.[1][2]

The presence of chlorophyll can be problematic for several reasons:

  • Interference with Bioassays: Chlorophyll's inherent fluorescence and absorbance properties can interfere with spectroscopic and biochemical assays, leading to inaccurate measurements and unreliable results.[1][3][4]

  • Complicates Compound Isolation: The presence of chlorophyll can complicate downstream purification processes, such as chromatography, by co-eluting with target compounds.

  • Degradation and Instability: Chlorophyll and its derivatives can degrade over time, potentially impacting the stability of the extract and the bioactive compounds within it.

  • Aesthetic and Formulation Issues: The intense green color of chlorophyll is often undesirable in final product formulations.[2][5]

This guide provides practical solutions and theoretical explanations for the most effective chlorophyll removal techniques applicable to Isodon extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing chlorophyll from Isodon extracts?

The most widely employed methods for chlorophyll removal from plant extracts, including those from Isodon, are:

  • Solid-Phase Extraction (SPE) using Macroporous Resins: This technique utilizes the differential adsorption of compounds onto a solid support. Non-polar resins are particularly effective at adsorbing the non-polar chlorophyll molecules while allowing the more polar bioactive compounds to pass through.

  • Activated Carbon (Charcoal) Adsorption: Activated carbon possesses a high surface area and porosity, making it a powerful adsorbent for a wide range of molecules, including chlorophyll.[2][5][6][7]

  • Liquid-Liquid Extraction (LLE): This method involves partitioning the components of the extract between two immiscible liquid phases. By selecting appropriate solvents, chlorophyll can be selectively moved into one phase, leaving the target compounds in the other.[8][9]

Q2: How do I choose the right method for my specific Isodon extract and target compounds?

The choice of method depends on several factors, including the polarity of your target compounds, the scale of your experiment, and the resources available.

Method Best For Advantages Disadvantages
Macroporous Resin SPE Extracts where target compounds are significantly more polar than chlorophyll.High selectivity, reusable resin, scalable.Can be time-consuming for large volumes, requires method development to optimize resin and solvent selection.
Activated Carbon Rapid decolorization of extracts.Fast, effective for removing a broad range of pigments, relatively inexpensive.[2][5][6][7]Can co-adsorb target compounds, leading to yield loss; fine particles can be difficult to filter.[2][5]
Liquid-Liquid Extraction When a suitable immiscible solvent system can be identified to selectively partition chlorophyll.Can be highly selective, relatively simple to perform on a lab scale.Can be labor-intensive, may lead to emulsion formation, requires the use of potentially hazardous organic solvents.[8]
Q3: Can chlorophyll be beneficial? Should I always remove it?

While chlorophyll is often considered an impurity in the context of isolating specific bioactive compounds, it's worth noting that chlorophyll and its derivatives have demonstrated some health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[10][11] However, for targeted drug discovery and development focusing on specific diterpenoids from Isodon, the removal of chlorophyll is generally necessary to avoid the interferences mentioned previously.

Troubleshooting Guides

Problem 1: Poor Chlorophyll Removal with Macroporous Resin
Possible Cause Solution
Inappropriate Resin Selection: The polarity of the resin is not suitable for separating chlorophyll from your target compounds.Action: Test a range of macroporous resins with varying polarities (e.g., non-polar, weakly polar). Diaion HP-20 is a commonly used resin for this purpose.[1]
Incorrect Solvent System: The loading or elution solvent is either too strong or too weak, leading to poor separation.Action: Develop a step-gradient elution protocol. Start with a weak solvent (e.g., water or low-percentage ethanol) to wash off highly polar impurities, then gradually increase the solvent strength (e.g., increasing ethanol concentration) to elute your target compounds, leaving the strongly adsorbed chlorophyll on the column.
Column Overloading: The amount of extract applied to the column exceeds its binding capacity.Action: Reduce the amount of extract loaded onto the column. As a general rule, the amount of adsorbent should be 20-50 times the weight of the extract to be separated.[12]
Flow Rate is Too High: The extract passes through the column too quickly for effective adsorption to occur.Action: Decrease the flow rate to allow for sufficient interaction time between the extract components and the resin.
Problem 2: Significant Loss of Target Compound with Activated Carbon Treatment
Possible Cause Solution
Excessive Amount of Activated Carbon: Using too much activated carbon can lead to the non-selective adsorption of your target compounds.[2][5]Action: Perform a small-scale optimization experiment to determine the minimum amount of activated carbon required for effective decolorization. Start with a low ratio (e.g., 1:10 w/w of activated carbon to extract) and gradually increase it.
Prolonged Contact Time: The longer the extract is in contact with the activated carbon, the greater the chance of target compound adsorption.Action: Minimize the contact time. Stir the extract with activated carbon for a short period (e.g., 15-30 minutes) and then promptly filter.
Inappropriate Activated Carbon Type: The pore size and surface chemistry of the activated carbon can influence its adsorption properties.Action: Test different types of activated carbon (e.g., from different source materials like wood or coconut shell) to find one that is more selective for chlorophyll.[7]
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause Solution
Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.Action: Gently invert the separatory funnel several times instead of shaking it vigorously.[9]
Similar Densities of the Two Phases: If the densities of the aqueous and organic phases are too close, they will not separate easily.Action: Add a saturated salt solution (brine) to the aqueous phase to increase its density and "break" the emulsion.[13]
Presence of Surfactant-like Molecules: Some natural products in the extract can act as emulsifying agents.Action: Allow the separatory funnel to stand undisturbed for a longer period. If the emulsion persists, try gentle swirling or passing a glass rod through the emulsion layer. In some cases, filtration through a bed of Celite or glass wool can help.

Experimental Protocols & Visualizations

Protocol 1: Chlorophyll Removal using Macroporous Resin (SPE)

This protocol provides a general framework. Optimization of resin type, column dimensions, and solvent gradient is recommended for specific applications.

Materials:

  • Crude Isodon extract

  • Macroporous adsorbent resin (e.g., Diaion HP-20)

  • Glass chromatography column

  • Solvents: Deionized water, Ethanol (various concentrations)

  • Glass wool or fritted disc

Procedure:

  • Column Packing:

    • Create a slurry of the macroporous resin in deionized water.

    • Pour the slurry into the chromatography column plugged with glass wool or containing a fritted disc.

    • Allow the resin to settle and the water to drain, ensuring the resin bed is never allowed to run dry.

    • Wash the packed column with 2-3 column volumes of deionized water.

  • Sample Loading:

    • Dissolve the crude Isodon extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol).

    • Carefully apply the dissolved extract to the top of the resin bed.

  • Elution:

    • Begin elution with a low concentration of ethanol (e.g., 10-20%) to wash out highly polar impurities.

    • Gradually increase the ethanol concentration in a stepwise manner (e.g., 40%, 60%, 80%, 95%).

    • Collect fractions at each step and monitor for the presence of your target compounds using a suitable analytical method (e.g., TLC, HPLC).

    • Chlorophyll will typically be retained on the column and can be washed off with a high concentration of ethanol or a stronger organic solvent at the end.

SPE_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Pack_Column Pack Column with Macroporous Resin Equilibrate Equilibrate Column with Starting Solvent Pack_Column->Equilibrate Load_Sample Load Isodon Extract Equilibrate->Load_Sample Wash_Impurities Wash with Weak Solvent (e.g., 10% EtOH) Load_Sample->Wash_Impurities Elute_Target Elute Target Compounds (e.g., 40-60% EtOH) Wash_Impurities->Elute_Target Strip_Chlorophyll Strip Chlorophyll (e.g., 95% EtOH) Elute_Target->Strip_Chlorophyll Collect_Fractions Collect Fractions Elute_Target->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC/HPLC) Collect_Fractions->Analyze_Fractions Activated_Carbon_Workflow Start Dissolved Isodon Extract Add_Carbon Add Activated Carbon Start->Add_Carbon Stir Stir for 15-30 min Add_Carbon->Stir Filter Filter to Remove Carbon Stir->Filter End Decolorized Extract Filter->End

Caption: Activated Carbon Treatment Workflow.

Protocol 3: Chlorophyll Removal using Liquid-Liquid Extraction

This protocol uses a non-polar solvent to extract chlorophyll from a more polar extract.

Materials:

  • Crude Isodon extract dissolved in a polar solvent (e.g., 80% methanol or ethanol)

  • A non-polar, immiscible solvent (e.g., hexane) [9]* Separatory funnel

  • Beakers and collection flasks

Procedure:

  • Preparation:

    • Dissolve the crude Isodon extract in the polar solvent.

  • Partitioning:

    • Transfer the dissolved extract to a separatory funnel.

    • Add an equal volume of the non-polar solvent (hexane) to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release pressure.

    • Place the funnel in a ring stand and allow the layers to separate. The upper hexane layer will contain the chlorophyll, appearing green.

  • Separation:

    • Carefully drain the lower, polar layer containing your target compounds into a clean flask.

  • Repeat (Optional):

    • If the polar layer is still green, repeat the partitioning step with fresh hexane to remove residual chlorophyll.

  • Solvent Removal:

    • Remove the solvent from the polar phase (e.g., using a rotary evaporator) to obtain the purified extract.

LLE_Workflow Start Isodon Extract in Polar Solvent Add_Hexane Add Hexane to Separatory Funnel Start->Add_Hexane Mix_Separate Gently Mix and Allow Layers to Separate Add_Hexane->Mix_Separate Drain_Polar Drain Lower (Polar) Layer Mix_Separate->Drain_Polar Collect_Hexane Collect Upper (Hexane/Chlorophyll) Layer Mix_Separate->Collect_Hexane Purified_Extract Purified Extract Drain_Polar->Purified_Extract

Caption: Liquid-Liquid Extraction Workflow.

References

  • Paolella, S., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Journal of Natural Products, 83(6), 1846–1858. [Link]

  • extraktLAB. (n.d.). How to Remove Dark Color from Ethanol Extracts. [Link]

  • Media Bros. (2021, April 27). Removing Chlorophyll From Alcohol Extracts. [Link]

  • Zhulin Carbon. (2021, October 27). Activated carbon for chlorophylls from ethanol. [Link]

  • Carbon Chemistry. (2025, February 26). The Critical Role of Activated Carbon in Cannabis Extraction and Color Remediation. [Link]

  • Pall Corporation. (n.d.). Removing Color, Chlorophyll from Cannabis and Black Hash Oil. [Link]

  • Extraction Magazine. (2020, November 26). Chlorophyll Cleanup Method for Botanicals. [Link]

  • MDPI. (2024, March 9). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. [Link]

  • Google Patents. (n.d.). FR3148148A1 - Process for removing chlorophyll present in a plant extract and extracts thus obtained.
  • ResearchGate. (n.d.). How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations, structural deformation of other phytochemicals?. [Link]

  • Future4200. (2021, March 8). Improved chlorophyll removal method. [Link]

  • Quora. (n.d.). How to remove chlorophyll from leaf extract without losing secondary metabolites like flavonoids. [Link]

  • Media Bros. (2021, April 27). Removing Chlorophyll From Alcohol Extracts. [Link]

  • Commisso, M., et al. (2025). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 13(1), e11522. [Link]

  • ResearchGate. (n.d.). How to remove chlorophyll from ethyl acetate extract obtained after extraction with hexane and chloroform of leaf powder?. [Link]

  • MDPI. (2023, July 11). Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review. [Link]

  • Corpus Publishers. (2023, October 5). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). [Link]

  • MDPI. (2018, February 20). Qualitative and Quantitative Phytochemical Analysis of Different Extracts from Thymus algeriensis Aerial Parts. [Link]

  • ResearchGate. (n.d.). How can I remove chlorophyll from leaf extract without losing other secondary metabolites?. [Link]

  • MD Anderson Cancer Center. (2021, April 21). 6 things to know about chlorophyll. [Link]

  • MDPI. (2023, April 2). Chlorophylls as Natural Bioactive Compounds Existing in Food By-Products: A Critical Review. [Link]

  • Paolella, S., et al. (2025). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 13(1), e11522. [Link]

Sources

Reproducibility of ent-kaurane cytotoxicity results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reproducibility of ent-Kaurane Cytotoxicity Results

Introduction: The "Hidden" Variables

Reproducibility in ent-kaurane research is notoriously difficult. Researchers often report IC


 values that fluctuate 10-fold between batches or fail to replicate published potency.

As a Senior Application Scientist, I have diagnosed these failures repeatedly. They rarely stem from "bad cells" or "impure drugs." Instead, they arise from the unique chemical reactivity of the


-methylene-cyclopentanone  moiety found in bioactive ent-kauranes (e.g., Oridonin, Eriocalyxin B). This structural feature is a "Michael acceptor"—it is the source of the compound's potency but also its greatest liability in standard assay protocols.

This guide moves beyond basic cell culture to address the specific physicochemical interactions causing your data drift.

Module 1: The False Viability Artifact (MTT/MTS Interference)

The Problem: Your absorbance data suggests cells are viable (or proliferating) at high drug concentrations, but visual inspection shows cell death. The Cause: Chemical reduction of tetrazolium salts by the ent-kaurane itself.

Many ent-kauranes possess reducing potential or induce Reactive Oxygen Species (ROS) bursts that chemically reduce MTT/MTS to purple formazan independent of mitochondrial reductase activity. This generates a "false negative" for cytotoxicity (i.e., the compound looks less toxic than it is).

Diagnostic Protocol: The Cell-Free Check

  • Prepare media containing the highest concentration of your ent-kaurane (e.g., 50

    
    M).
    
  • Add MTT reagent (without cells).

  • Incubate for 2–4 hours.

  • Result: If the media turns purple/brown, your compound is chemically reducing the dye.

The Solution: Switch Readouts Do not use tetrazolium-based assays (MTT, MTS, WST-1) for ent-kauranes.

  • Gold Standard: ATP-based Luminescence (e.g., CellTiter-Glo). This relies on luciferase, which is less susceptible to redox interference.

  • Alternative: LDH Release or direct nuclei counting (Hoechst/PI).

Data Comparison: MTT vs. ATP Assay

Assay TypeMechanismInteraction with ent-KauraneReliability Rating
MTT Reductase activityHigh Interference (False Viability)🔴 Poor
CCK-8 WST-8 reductionModerate Interference (ROS dependent)🟠 Risky
ATP Glo ATP quantitationLow/No Interference 🟢 Excellent
Trypan Blue Membrane integrityNo Interference (Manual error risk)🟡 Good

Module 2: The Thiol Inactivation Trap

The Problem: The compound loses potency in certain media formulations or when high serum concentrations are used. The Cause: Extracellular Michael Addition.

Bioactive ent-kauranes target intracellular proteins (like NF-


B p65 or HSP70) by covalently binding to cysteine thiols via Michael addition. However, if your culture media contains exogenous thiols, the drug will react outside the cell, becoming neutral before it ever crosses the membrane.

Critical Check: Does your media contain 2-Mercaptoethanol (2-ME) or high concentrations of Glutathione (GSH) ?

  • Scenario: You switch from HeLa cells (DMEM, usually no 2-ME) to Jurkat or THP-1 cells (RPMI + 2-ME).

  • Outcome: The 2-ME in the RPMI neutralizes the ent-kaurane. Potency drops significantly.

Diagram: The Thiol Inactivation Mechanism

ThiolInactivation cluster_media Extracellular Environment (Media) cluster_cell Intracellular Target Compound ent-Kaurane (Michael Acceptor) Thiol Media Thiols (2-ME / GSH / BSA) Compound->Thiol Rapid Reaction Target NF-kB / HSP70 (Cysteine Residue) Compound->Target Desired Path Inactive Inactive Adduct (Cannot enter cell) Thiol->Inactive Neutralization Inactive->Target Blocked Apoptosis Apoptosis Induction Target->Apoptosis Signal Cascade

Caption: Figure 1. Mechanism of extracellular inactivation. Reactive media components (thiols) neutralize the Michael acceptor moiety before cellular entry.

Protocol Adjustment:

  • Wash Step: If cells require 2-ME for growth, spin them down and resuspend in 2-ME-free media during the drug treatment window (e.g., 24–48h).

  • Serum Limits: Reduce Fetal Bovine Serum (FBS) to 5% if possible, as albumin also acts as a "thiol sink."

Module 3: Solubility & Precipitation

The Problem: High variability between technical replicates (wells) or "jagged" dose-response curves. The Cause: Micro-precipitation. ent-Kauranes are highly lipophilic.

Adding a 50 mM DMSO stock directly into aqueous media often causes the compound to crash out into invisible micro-crystals. These crystals settle unevenly, causing "hot spots" of toxicity or total lack of exposure.

The "Stepwise" Dilution Protocol (Standardized)

Do NOT pipette 1


L of stock directly into 1 mL of media. Use an intermediate step.
  • Prepare Stock: 50 mM in anhydrous DMSO.

  • Intermediate Dilution: Dilute stock 1:10 in pure DMSO (now 5 mM).

  • Pre-warmed Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.

  • Rapid Dispersion:

    • Place the media tube on a vortex.

    • While vortexing, slowly inject the DMSO intermediate.

    • Max DMSO: Keep final DMSO concentration < 0.5% (v/v).

  • Visual QC: Hold the tube up to a light source. If it looks cloudy or opalescent, the compound has precipitated. You must use a solubilizing agent like HP-

    
    -Cyclodextrin .
    

Frequently Asked Questions (FAQ)

Q1: My Oridonin IC


 is 5 

M in one paper and 25

M in another. Why?
A: Check the incubation time and cell density. ent-Kauranes often show biphasic kinetics (ROS generation is fast; apoptosis is slow). A 24-hour assay will yield a much higher IC

(lower potency) than a 72-hour assay. Furthermore, if one paper used RPMI (with thiols) and the other used DMEM, the potency will differ due to the inactivation mechanism described in Module 2.

Q2: Can I store the diluted drug in media at 4°C for later use? A: Absolutely not. The


-methylene-cyclopentanone moiety is chemically unstable in aqueous solution (hydrolysis and hydration). Always prepare fresh dilutions immediately before treatment.

Q3: Is the ROS generation a side effect or the main mechanism? A: It is central to the mechanism. ent-Kauranes deplete intracellular Glutathione (GSH) by direct alkylation. This GSH depletion leads to an accumulation of ROS, which triggers mitochondrial apoptosis. If you add antioxidants (like NAC) to your assay, you will block the cytotoxicity. This is a good control experiment to validate your mechanism.

References

  • Mechanism of Action (Covalent Binding)

    • Sun, H. D., et al. "Cytotoxic ent-kaurane diterpenoids from Isodon species and their structure-activity relationships.
    • Key Insight: Establishes the -methylene-cyclopentanone as the essential pharmacophore for cytotoxicity.
  • MTT Assay Interference

    • Karakas, D., et al. "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts."[1] Turk J Biol, 2017.

    • Key Insight: Demonstrates how reducing plant compounds create false viability signals in tetrazolium assays.
  • Thiol Reactivity (Michael Acceptors)

    • Jackson, P. A., et al. "Electrophilic warheads in drug discovery: An overview of chemical reactivity and protein covalent binding." ChemMedChem, 2018.
    • Key Insight: detailed kinetics of Michael acceptors reacting with glut
  • Oridonin Specifics

    • Li, D., et al.
    • Key Insight: Links the chemical depletion of GSH to the biological ROS readout.

Sources

Validation & Comparative

Sculponeatin O: A Comparative Analysis of Cytotoxicity in HepG2 and K562 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Diterpenoids, a large class of natural products, have emerged as a promising source of anticancer compounds. Among these, Sculponeatin O, a 6,7-seco-ent-kaurane diterpenoid isolated from Isodon sculponeatus, has garnered interest for its cytotoxic properties. This guide provides a comparative analysis of the IC50 values of this compound in two distinct human cancer cell lines: HepG2, a hepatocellular carcinoma line, and K562, a chronic myelogenous leukemia line. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and a framework for interpreting the cytotoxic potential of this compound.

Introduction: The Significance of Comparative Cytotoxicity Profiling

The initial stages of anticancer drug discovery heavily rely on in vitro screening to determine a compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. Comparing the IC50 values of a compound in different cancer cell lines provides valuable information about its potential therapeutic window and spectrum of activity.

  • HepG2 (Hepatocellular Carcinoma): As a model for liver cancer, HepG2 cells are crucial for assessing the potential efficacy of a compound against this prevalent and often chemoresistant malignancy. Furthermore, given the liver's central role in drug metabolism, evaluating cytotoxicity in a hepatic cell line can offer early insights into potential hepatotoxicity.

  • K562 (Chronic Myelogenous Leukemia): This cell line, derived from a patient with chronic myeloid leukemia in blast crisis, represents a hematological malignancy. Comparing the activity of a compound in a solid tumor line (HepG2) versus a leukemia line (K562) can reveal differential sensitivities and potential mechanisms of action that may be cell-type specific.

This guide will delve into the reported cytotoxic activities of this compound and its close structural analog, Sculponeatin N, providing a basis for understanding their potential as anticancer agents.

Comparative Cytotoxicity: IC50 Values of Sculponeatins in HepG2 and K562 Cells

Data from studies on diterpenoids isolated from Isodon sculponeatus have demonstrated the potent cytotoxic effects of the sculponeatin family of compounds. The following table summarizes the reported IC50 values for Sculponeatin N and this compound in HepG2 and K562 cells. It is noteworthy that Sculponeatin N and O are closely related 6,7-seco-ent-kaurane diterpenoids, and their activities are often reported together.

CompoundCell LineIC50 (µM)Reference
Sculponeatin N K5620.21[1]
HepG20.29[1]
This compound K5620.21 - 0.39 (range)[2]
HepG2~0.3[2]

Note: The IC50 values indicate high potency for both compounds in the sub-micromolar range. The similar efficacy in both a leukemia (K562) and a solid tumor (HepG2) cell line suggests a potentially broad spectrum of anticancer activity.

Experimental Protocol: Determination of IC50 by MTT Assay

The IC50 values presented were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability. The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step methodology for performing a comparative cytotoxicity study.

Materials:

  • HepG2 and K562 cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • For adherent cells (HepG2), trypsinize and seed at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • For suspension cells (K562), seed at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment (for HepG2) and stabilization.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise determination.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

    • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the test compound. For suspension cells, add the compound dilutions directly to the wells.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • For adherent cells, carefully remove the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells and then remove the supernatant.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Cell Seeding (HepG2 & K562) incubation1 24h Incubation (37°C, 5% CO₂) seeding->incubation1 treatment Add Compound to Cells incubation1->treatment dilution Prepare this compound Dilution Series dilution->treatment incubation2 48-72h Incubation treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 2-4h Incubation mtt_add->incubation3 solubilize Solubilize Formazan (DMSO) incubation3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Discussion: Mechanistic Insights and Comparative Interpretation

The potent, sub-micromolar IC50 values of Sculponeatin N and O in both HepG2 and K562 cells suggest a robust cytotoxic mechanism that is effective across different cancer types. While the specific molecular targets of this compound are still under investigation, studies on related ent-kaurane diterpenoids provide a strong foundation for hypothesizing its mechanism of action.

The primary mode of cell death induced by many ent-kaurane diterpenoids is apoptosis , or programmed cell death.[1][3] This is a highly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer. The induction of apoptosis by these compounds appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Apoptotic Pathway Events:

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and converges on the mitochondria. Ent-kaurane diterpenoids have been shown to:

    • Increase the expression of the pro-apoptotic protein Bax.

    • Decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

    • This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface. Some ent-kaurane diterpenoids can activate this pathway, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave the protein Bid to tBid, further amplifying the mitochondrial pathway.[1][4]

  • Redox Homeostasis: Some studies suggest that ent-kaurane diterpenoids can induce the production of reactive oxygen species (ROS), leading to oxidative stress that can trigger both apoptosis and another form of cell death called ferroptosis.[5]

The similar potency of this compound in HepG2 and K562 cells suggests that it may target fundamental cellular processes common to both cell types, such as the core apoptotic machinery. Minor differences in IC50 values could be attributed to variations in drug uptake, metabolism, or the specific expression levels of apoptotic regulatory proteins in each cell line.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Sculponeatin_O This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Sculponeatin_O->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Sculponeatin_O->Bax Upregulates DeathR Death Receptors Sculponeatin_O->DeathR Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8 Caspase-8 DeathR->Casp8 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

A Guide to the Synergistic Potential of Sculponeatin O in Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic application of natural compounds with conventional chemotherapy. This guide provides a comprehensive overview of the potential for Sculponeatin O, a 6,7-seco-ent-kaurane diterpenoid, to enhance the efficacy of standard chemotherapeutic agents. While direct combination studies on this compound are still emerging, a robust body of evidence from closely related ent-kaurane diterpenoids suggests a strong scientific rationale for its use in synergistic cancer treatment. This document synthesizes the available preclinical data, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols to empower researchers in this promising field.

Introduction: The Promise of Natural Product Synergy in Oncology

Conventional chemotherapy, a cornerstone of cancer treatment, is often hampered by significant side effects and the development of drug resistance.[1][2] Natural products, with their vast structural diversity and varied biological activities, offer a promising avenue to overcome these limitations.[3] The combination of natural compounds with chemotherapeutic drugs can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.[3][4] This can manifest as enhanced cancer cell killing, reduced effective doses of cytotoxic drugs, and the potential to overcome resistance mechanisms.[4]

This compound is a spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolated from the plant Isodon sculponeatus.[5] Diterpenoids from Isodon species have garnered significant attention for their potent cytotoxic and antitumor properties.[2][6][7][8] This guide will explore the scientific basis for investigating the synergistic effects of this compound with common chemotherapy drugs, drawing on evidence from the broader class of ent-kaurane diterpenoids.

This compound and its Analogs: A Profile of Anticancer Activity

While specific data on this compound is limited, studies on diterpenoids from Isodon sculponeatus and other ent-kaurane diterpenoids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This provides a strong foundation for selecting relevant cancer models for synergistic studies.

Table 1: Cytotoxic Activity of Diterpenoids from Isodon sculponeatus

Compound/ExtractCancer Cell LineIC50 (µM)Reference
Sculponeatin NK562 (Leukemia)0.21[5]
HepG2 (Liver Cancer)0.29[5]
This compoundK562 (Leukemia)Data not specified, but noted for strong inhibitory activity[5]
HepG2 (Liver Cancer)Data not specified, but noted for strong inhibitory activity[5]
Sculponins U-Z (Compound 5)HL-60 (Leukemia)Weak activity[6]
SMMC-7721 (Liver Cancer)Weak activity[6]
MCF-7 (Breast Cancer)Weak activity[6]
SW-480 (Colon Cancer)Weak activity[6]
Sculponeatins F-I (and others)K562 (Leukemia)0.009 - 0.023 (converted from µg/mL)[9][10]
T24 (Bladder Cancer)Potent activity[9][10]
A549 (Lung Cancer)No cytotoxicity[9][10]

Synergistic Potential with Chemotherapy: A Mechanistic Overview

The potential for this compound to act synergistically with chemotherapy is rooted in the known biological activities of ent-kaurane diterpenoids. These compounds have been shown to modulate key signaling pathways involved in cancer cell survival, proliferation, and apoptosis, which are also targeted by many chemotherapeutic agents.

Induction of Apoptosis

A primary mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death.[11][12][13][14][15] Ent-kaurane diterpenoids have been demonstrated to induce apoptosis in various cancer cells.[16][17][18] This often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[15] By promoting apoptosis, this compound could lower the threshold for chemotherapy-induced cell death, leading to a synergistic effect.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer.[19] Many chemotherapy drugs target specific phases of the cell cycle.[4][20] Ent-kaurane diterpenoids have been shown to induce cell cycle arrest, often at the G2/M phase, in cancer cells.[4][21] A combined treatment of this compound and a cell-cycle-specific chemotherapeutic agent could lead to a more profound and sustained inhibition of cancer cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in cancer by promoting cell survival, proliferation, and inflammation, and by conferring resistance to chemotherapy.[16][22] The inhibition of NF-κB is therefore a key strategy to enhance the efficacy of anticancer drugs. Several ent-kaurane diterpenoids have been shown to inhibit NF-κB activation.[16][22] Notably, the kaurane diterpene kamebakaurin has been found to directly target the DNA-binding activity of the p50 subunit of NF-κB.[23] By suppressing this pro-survival pathway, this compound could sensitize cancer cells to the cytotoxic effects of chemotherapy.

Diagram 1: Proposed Synergistic Mechanisms of this compound

Synergistic_Mechanisms cluster_0 This compound cluster_1 Chemotherapy Drug cluster_2 Cancer Cell This compound This compound Apoptosis Apoptosis This compound->Apoptosis Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition Chemotherapy Chemotherapy Chemotherapy->Apoptosis Chemotherapy->Cell Cycle Arrest Enhanced Cancer Cell Death Enhanced Cancer Cell Death Apoptosis->Enhanced Cancer Cell Death Cell Cycle Arrest->Enhanced Cancer Cell Death NF-kB Inhibition->Enhanced Cancer Cell Death Sensitization

Caption: Proposed mechanisms of synergistic action between this compound and chemotherapy.

Comparison with Alternative Natural Products

Several other natural compounds have been investigated for their synergistic effects with chemotherapy. Understanding their mechanisms provides a comparative context for the potential of this compound.

Table 2: Comparison of Natural Products with Synergistic Chemotherapy Potential

Natural ProductChemical ClassChemotherapy Drug(s)Cancer Type(s)Mechanism of SynergyReference(s)
CurcuminPolyphenolCisplatin, Doxorubicin, PaclitaxelVariousSensitizes to apoptosis, inhibits drug efflux pumps, reduces toxicity[2]
ResveratrolPolyphenolCisplatin, PaclitaxelVariousModulates multiple targets in cancer progression and chemoresistance[2]
QuercetinFlavonoidCisplatin, DoxorubicinVariousEnhances apoptosis, inhibits survival pathways[2]
ent-Kaurane DiterpenoidDiterpenoidCisplatinLung Cancer (A549/CDDP)Induces apoptosis and ferroptosis via redox modulation[24]

Experimental Protocols for Evaluating Synergy

To rigorously assess the synergistic potential of this compound with chemotherapy drugs, a series of well-defined in vitro experiments are necessary.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound, the chemotherapy drug, and their combination on the metabolic activity of cancer cells, which is an indicator of cell viability.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with this compound, Chemo Drug, and Combination Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add DMSO to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 and Combination Index Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy drug in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and their combinations in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the media containing the different drug concentrations (this compound alone, chemotherapy drug alone, and combinations). Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

Quantification of Synergy: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach to quantitatively determine the nature of the interaction between two drugs. It calculates a Combination Index (CI), where:

  • CI < 1 indicates synergism.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.

The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell viability).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

Software such as CompuSyn can be used to automate these calculations and generate isobolograms for visual representation of the synergy.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a representative of the ent-kaurane diterpenoid class, holds significant promise as a synergistic agent in cancer chemotherapy. Its potential to induce apoptosis, cause cell cycle arrest, and inhibit the pro-survival NF-κB pathway provides a solid mechanistic foundation for its combination with conventional cytotoxic drugs.

Future research should focus on direct in vitro and in vivo studies combining this compound with standard-of-care chemotherapy agents such as cisplatin, doxorubicin, and paclitaxel against a panel of relevant cancer cell lines, particularly those in which diterpenoids from Isodon sculponeatus have already shown high efficacy. Elucidating the precise molecular targets of this compound will further refine the rationale for its use in combination therapies and pave the way for its potential clinical translation as an adjunct to improve cancer treatment outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.